Levofloxacin mesylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4.CH4O3S/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;1-5(2,3)4/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H3,(H,2,3,4)/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPLOATUDIRNAS-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673048 | |
| Record name | (3S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--methanesulfonic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
226578-51-4 | |
| Record name | Levofloxacin mesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226578514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--methanesulfonic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEVOFLOXACIN MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TCV1WR4G2A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Levofloxacin Mesylate on DNA Gyrase
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Levofloxacin, a second-generation fluoroquinolone antibiotic, exerts its bactericidal effect by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. This guide provides a detailed examination of the molecular interactions between levofloxacin mesylate and its primary target in many Gram-negative bacteria, DNA gyrase. Through the formation of a stable ternary complex with the enzyme and bacterial DNA, levofloxacin inhibits the crucial DNA religation step, leading to an accumulation of double-strand DNA breaks and subsequent cell death. This document outlines the quantitative parameters of this interaction, detailed experimental protocols for its investigation, and visual representations of the underlying molecular mechanisms and experimental workflows.
Core Mechanism of Action
Levofloxacin's primary mode of action is the inhibition of bacterial DNA gyrase, an essential enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[1][2] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits.[3] Levofloxacin, like other fluoroquinolones, binds to the complex formed between DNA gyrase and a segment of DNA.[1] This interaction stabilizes a transient state in the enzyme's catalytic cycle where the DNA is cleaved.
The key steps in the mechanism are:
-
Binding to the Gyrase-DNA Complex: Levofloxacin does not bind effectively to DNA gyrase alone but rather to the enzyme-DNA complex. This binding is mediated through interactions with both the GyrA subunits and the cleaved DNA strands.[1]
-
Formation of a Ternary Complex: The drug, enzyme, and DNA form a stable ternary complex.[1] This complex traps the DNA gyrase in its cleavage-competent conformation.
-
Inhibition of DNA Religation: The crucial inhibitory action of levofloxacin is the prevention of the DNA religation step. After DNA gyrase creates a double-strand break to allow for strand passage, it must reseal the break. Levofloxacin physically obstructs this re-ligation, leading to an accumulation of these cleavage complexes.[1]
-
Induction of Double-Strand DNA Breaks: The stabilized cleavage complexes are converted into permanent double-strand breaks upon the progression of replication forks, leading to the fragmentation of the bacterial chromosome.[1]
-
Bacterial Cell Death: The accumulation of extensive DNA damage triggers cellular processes that result in rapid, concentration-dependent bacterial cell death.[1]
Quantitative Analysis of Levofloxacin-DNA Gyrase Interaction
The inhibitory potency of levofloxacin against DNA gyrase is quantified by various parameters, most commonly the half-maximal inhibitory concentration (IC50). These values can vary depending on the bacterial species and the specific assay conditions.
| Bacterial Species | Enzyme | Assay Type | IC50 (µg/mL) | Reference |
| Enterococcus faecalis | DNA Gyrase | Supercoiling | 28.1 | [4] |
| Escherichia coli | DNA Gyrase | Supercoiling | 2.50 ± 0.14 | [5] |
| Mycobacterium tuberculosis | DNA Gyrase | Supercoiling | 0.5 | [6] |
| Staphylococcus aureus | DNA Gyrase | Supercoiling | Not specified | |
| Streptococcus pneumoniae | DNA Gyrase | Cleavage Complex | Not specified | [7] |
Note: IC50 values are dependent on assay conditions such as enzyme and substrate concentrations. Direct comparison between studies should be made with caution.
Experimental Protocols
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate in the presence of ATP. The inhibition of this activity is a direct measure of a compound's effect on the enzyme's catalytic cycle.
Materials:
-
Purified DNA gyrase (GyrA and GyrB subunits)
-
Relaxed pBR322 plasmid DNA
-
5X Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL albumin
-
10 mM ATP solution
-
This compound stock solution (in water or DMSO)
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol
-
2X Stop Buffer/Loading Dye (GSTEB): 10% SDS, 50% glycerol, 0.05% bromophenol blue, 0.05% xylene cyanol in STE buffer (40 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA)
-
Chloroform:isoamyl alcohol (24:1)
-
Agarose
-
Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Reaction Setup: On ice, prepare a master mix containing the 5X assay buffer, relaxed pBR322 DNA, and sterile water. Aliquot the master mix into pre-chilled reaction tubes.
-
Inhibitor Addition: Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the reaction tubes.
-
Enzyme Addition: Dilute the DNA gyrase enzyme in dilution buffer and add it to the reaction tubes to initiate the reaction. The final reaction volume is typically 30 µL.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 2X stop buffer/loading dye and chloroform:isoamyl alcohol. Vortex briefly and centrifuge to separate the phases.
-
Agarose Gel Electrophoresis: Load the aqueous (upper) phase onto a 1% agarose gel. Run the gel in TAE or TBE buffer at a constant voltage until the dye fronts have migrated an adequate distance.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The supercoiled DNA will migrate faster than the relaxed DNA.
-
Data Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition for each levofloxacin concentration. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
DNA Gyrase Cleavage Assay
This assay is designed to detect the formation of the ternary cleavage complex stabilized by fluoroquinolones. It measures the conversion of supercoiled plasmid DNA into a linear form.
Materials:
-
Purified DNA gyrase (GyrA and GyrB subunits)
-
Supercoiled pBR322 plasmid DNA
-
5X Cleavage Assay Buffer: Typically similar to the supercoiling buffer but without ATP .[8]
-
This compound stock solution
-
SDS (Sodium Dodecyl Sulfate) solution (e.g., 2%)
-
Proteinase K (e.g., 10 mg/mL)
-
2X Stop Buffer/Loading Dye
-
Chloroform:isoamyl alcohol (24:1)
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Reaction Setup: On ice, combine the 5X cleavage assay buffer, supercoiled pBR322 DNA, and varying concentrations of this compound in reaction tubes.[9]
-
Enzyme Addition: Add a higher concentration of DNA gyrase than used in the supercoiling assay to the reaction tubes.[8]
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes to allow for the formation of the cleavage complex.[10]
-
Complex Trapping: Add SDS to a final concentration of 0.2-1% to denature the gyrase subunits that are not covalently attached to the DNA.[8][9]
-
Protein Digestion: Add Proteinase K to digest the DNA gyrase proteins, leaving the DNA with breaks. Incubate at 37°C for an additional 30 minutes.[8][9]
-
Reaction Termination and Extraction: Stop the reaction and extract with chloroform:isoamyl alcohol as described for the supercoiling assay.[10]
-
Agarose Gel Electrophoresis: Analyze the DNA products on a 1% agarose gel.[9]
-
Visualization and Analysis: Stain the gel and visualize the bands. The presence of a linear DNA band indicates the formation of a stable cleavage complex induced by levofloxacin. The amount of linear DNA will be proportional to the concentration of the drug.[9]
Visualizations
Signaling Pathway of Levofloxacin Action
Caption: Mechanism of action of levofloxacin on DNA gyrase.
Experimental Workflow for DNA Gyrase Supercoiling Inhibition Assay
Caption: Workflow for DNA gyrase supercoiling inhibition assay.
Experimental Workflow for DNA Gyrase Cleavage Assay
Caption: Workflow for DNA gyrase cleavage assay.
References
- 1. What is the mechanism of Levofloxacin? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rcsb.org [rcsb.org]
- 8. inspiralis.com [inspiralis.com]
- 9. inspiralis.com [inspiralis.com]
- 10. inspiralis.com [inspiralis.com]
Physicochemical Properties of Levofloxacin Mesylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of levofloxacin mesylate. The information presented is intended to support research, development, and formulation activities involving this important fluoroquinolone antibiotic.
Chemical and Physical Properties
Levofloxacin is the levorotatory isomer of ofloxacin, a racemic mixture. The mesylate salt is formed to enhance the aqueous solubility and overall physicochemical properties of the parent drug.
| Property | Value | Reference |
| Chemical Name | (2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylic acid; methanesulfonic acid | PubChem |
| Molecular Formula | C₁₉H₂₄FN₃O₇S | PubChem |
| Molecular Weight | 457.5 g/mol | PubChem |
| Appearance | Light yellowish-white to yellow-white crystal or crystalline powder | [1] |
| Melting Point | 225-227 °C (decomposes) (for Levofloxacin base) | [1] |
| pKa | pKa₁ = 5.35 (carboxylic acid), pKa₂ = 6.72 (piperazinyl) (for Levofloxacin base) | [2] |
| Solubility (Levofloxacin base) | Freely soluble in glacial acetic acid, chloroform; sparingly soluble in water. From pH 0.6 to 5.8, solubility is approximately 100 mg/mL. Above pH 5.8, solubility increases to a maximum of 272 mg/mL at pH 6.7 and then decreases to about 50 mg/mL at pH 6.9. | [3][4] |
Experimental Protocols
Solubility Determination
The solubility of this compound can be determined using the equilibrium solubility method.
Protocol: Equilibrium Solubility Determination
-
Preparation of Buffers: Prepare a series of buffers at various pH levels (e.g., pH 1.2, 4.5, 6.8, 7.4) to mimic physiological conditions.
-
Sample Preparation: Add an excess amount of this compound to vials containing a known volume of each buffer.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: After equilibration, filter the samples to remove undissolved solid. Analyze the concentration of levofloxacin in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]
Melting Point Determination
The melting point can be determined using standard pharmacopeial methods, such as the capillary method.
Protocol: Capillary Melting Point Determination (as per USP <741>) [5]
-
Sample Preparation: Finely powder the dry this compound sample.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-4 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the apparatus at a controlled rate (e.g., 1 °C/minute) near the expected melting point.
-
Observation: Record the temperature at which the substance begins to melt and the temperature at which it is completely molten.
pKa Determination
The acid dissociation constants (pKa) can be determined by potentiometric titration.
Protocol: Potentiometric Titration for pKa Determination [6]
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent system (e.g., methanol-water mixture).
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while continuously monitoring the pH using a calibrated pH meter.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa values can be determined from the inflection points of the resulting titration curve.
Stability Profile
Levofloxacin is known to be susceptible to photodegradation. The formation of the mesylate salt can potentially improve its stability. Stability studies should be conducted according to ICH guidelines.[7]
| Stress Condition | Expected Outcome for Levofloxacin | Reference |
| Acid/Base Hydrolysis | Slight degradation in acidic conditions, stable in basic conditions. | [8] |
| Oxidation | Significant degradation. | [9] |
| Thermal | Generally stable. | [9] |
| Photostability | Degradation upon exposure to light. | [10] |
Protocol: Forced Degradation Study (as per ICH Q1A(R2)) [7]
-
Acid Hydrolysis: Expose the drug substance to 0.1N HCl at an elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Expose the drug substance to 0.1N NaOH at an elevated temperature.
-
Oxidative Degradation: Treat the drug substance with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105 °C).
-
Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as described in ICH Q1B.[10]
-
Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method to quantify the parent drug and any degradation products.[9]
Mechanism of Action
Levofloxacin is a fluoroquinolone antibiotic that functions by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[11] This inhibition disrupts bacterial DNA replication, leading to cell death.
Caption: Mechanism of action of Levofloxacin.
Experimental and Logical Workflows
The development and characterization of this compound involves a series of logical steps, from initial salt screening to full physicochemical profiling.
Caption: Workflow for this compound characterization.
References
- 1. Levofloxacin | C18H20FN3O4 | CID 149096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. jgtps.com [jgtps.com]
- 5. thinksrs.com [thinksrs.com]
- 6. researchgate.net [researchgate.net]
- 7. database.ich.org [database.ich.org]
- 8. sphinxsai.com [sphinxsai.com]
- 9. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. dergi.fabad.org.tr [dergi.fabad.org.tr]
In Vitro Antibacterial Spectrum of Levofloxacin Mesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of levofloxacin mesylate, a synthetic, broad-spectrum antibacterial agent of the fluoroquinolone class. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study and application of antimicrobial agents. This document details the mechanism of action, quantitative antibacterial activity, and standardized methodologies for susceptibility testing of this compound.
Mechanism of Action
Levofloxacin exerts its bactericidal action by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3] Both of these are type II topoisomerases that play crucial roles in bacterial DNA replication, transcription, repair, and recombination.[4]
-
DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process vital for the initiation of DNA replication and transcription.[2] Inhibition of DNA gyrase leads to the cessation of these processes.
-
Topoisomerase IV: In most Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is essential for the decatenation of daughter DNA molecules following replication.[1] By inhibiting topoisomerase IV, levofloxacin prevents the segregation of replicated bacterial chromosomes, thereby halting cell division.[1]
The inhibition of these enzymes by levofloxacin results in strand breakage in the bacterial chromosome, leading to a rapid bactericidal effect.[5]
References
- 1. In-vitro activity of levofloxacin, a new fluoroquinolone: evaluation against Haemophilus influenzae and Moraxella catarrhalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. ihma.com [ihma.com]
- 5. researchgate.net [researchgate.net]
Degradation Pathways of Levofloxacin Mesylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways of levofloxacin mesylate, a widely used fluoroquinolone antibiotic. Understanding the degradation behavior of this active pharmaceutical ingredient (API) is critical for ensuring its quality, safety, and efficacy throughout its lifecycle, from manufacturing and storage to patient administration. This document summarizes key findings from forced degradation studies, outlines experimental protocols, presents quantitative data, and visualizes the complex degradation pathways.
Overview of Levofloxacin Degradation
Levofloxacin is susceptible to degradation under various stress conditions, including oxidative, photolytic, and hydrolytic (acidic) environments.[1][2] Forced degradation studies, as mandated by regulatory bodies like the International Council for Harmonisation (ICH), are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[3] These studies reveal that levofloxacin's degradation primarily involves modifications to its piperazine ring, decarboxylation, defluorination, and the formation of an N-oxide derivative.[4][5][6]
Quantitative Data from Forced Degradation Studies
The following tables summarize the quantitative data from various forced degradation studies on levofloxacin, providing insights into its stability under different stress conditions.
Table 1: Summary of Levofloxacin Degradation under Various Stress Conditions
| Stress Condition | Reagents and Conditions | Degradation (%) | Reference |
| Acid Hydrolysis | 5.0 M HCl | Minor Degradation | [7] |
| Base Hydrolysis | 5.0 M NaOH | No Degradation | [7] |
| Oxidative | 30% H₂O₂ | Significant Degradation | [7] |
| Oxidative (Microwave) | 0.3% H₂O₂, 20 min | 27.22% | [8] |
| Thermal | 105 °C | No Degradation | [7] |
| Aqueous Hydrolysis | Water | No Degradation | [7] |
| Photolytic (Daylight) | Ringer's solution, 84 days | ~15% | [9] |
| Photolytic (Daylight) | 5% Dextrose, 84 days | ~4% | [9] |
| Photolytic (Daylight) | 0.9% NaCl, 84 days | ~4% | [9] |
| Photocatalytic (UV) | TiO₂ nanoparticles, 120 min | >90% | [10] |
| Photocatalytic (Solar) | g-C₃N₄, 60 min | 80.1% | [11] |
| Photocatalytic (Visible) | BiVO₄, 170 min | ~76% | [4][12] |
Table 2: Identified Degradation Products of Levofloxacin
| Degradation Product | m/z | Formation Condition | Reference |
| Levofloxacin N-oxide | 378.1 | Oxidative, Photolytic | [5][6][13] |
| Desmethyl Levofloxacin | 348.2 | Oxidative, Photocatalytic | [4][5] |
| Descarboxyl Levofloxacin | 318.2 | Oxidative, Photocatalytic | [4][5] |
| Defluorinated Levofloxacin | 343 | Photocatalytic | [4] |
| Hydroxylated Levofloxacin | - | Photocatalytic | [4] |
| Piperazine Ring Cleavage Products | 265, 218, 217, 170, 122 | Photocatalytic | [11] |
Experimental Protocols for Forced Degradation Studies
Detailed methodologies are crucial for the reproducibility of stability studies. The following protocols are based on methods cited in the literature.
General Sample Preparation
A stock solution of levofloxacin is typically prepared by dissolving the API in a suitable solvent, such as methanol or a mixture of mobile phase components, to a known concentration (e.g., 1 mg/mL).[1]
Acid and Base Hydrolysis
To induce acid hydrolysis, the levofloxacin stock solution is treated with an acid, such as 5.0 M hydrochloric acid, and heated.[7] For basic hydrolysis, a base like 5.0 M sodium hydroxide is used under similar heating conditions.[7] Samples are withdrawn at specific time intervals, neutralized, and diluted for analysis.
Oxidative Degradation
Oxidative stress is applied by adding hydrogen peroxide (e.g., 30% v/v) to the drug solution.[7] The reaction is typically carried out at room temperature, and samples are collected and analyzed at predetermined times.
Thermal Degradation
For thermal stress testing, the solid drug substance or a solution is exposed to high temperatures, for instance, 105°C, for a specified duration.[7]
Photolytic Degradation
To assess photosensitivity, solutions of levofloxacin are exposed to a light source, such as near ultraviolet light (peak wavelength 352 nm) for a defined period (e.g., 16 hours).[14] Control samples are kept in the dark to differentiate between photolytic and other forms of degradation.
Analytical Methodology
The primary analytical technique for separating and quantifying levofloxacin and its degradation products is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) for identification.[2][5] A typical HPLC system would utilize a C18 column with a mobile phase consisting of a buffer (e.g., sodium dihydrogen orthophosphate with triethylamine) and an organic modifier like methanol, run in either isocratic or gradient mode.[1][2] Detection is commonly performed using a UV detector at a wavelength of around 294 nm.[2]
Visualization of Degradation Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key degradation pathways and a typical experimental workflow for forced degradation studies.
Caption: Proposed degradation pathways of levofloxacin under different stress conditions.
Caption: A typical experimental workflow for forced degradation studies of levofloxacin.
Conclusion
This technical guide has synthesized information on the degradation pathways of this compound. The primary degradation routes include oxidation to form levofloxacin N-oxide and various photocatalytic transformations such as demethylation, defluorination, decarboxylation, and piperazine ring opening. Levofloxacin demonstrates notable stability under basic and thermal stress but is susceptible to acidic and oxidative conditions. The provided data, protocols, and visual diagrams serve as a valuable resource for researchers and professionals in the pharmaceutical industry, aiding in the development of stable formulations and robust analytical methods for levofloxacin-containing products.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.ekb.eg [journals.ekb.eg]
- 4. deswater.com [deswater.com]
- 5. [HPLC-MS identification of degradation products of levofloxacin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. akjournals.com [akjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photocatalytic degradation of the antibiotic levofloxacin using highly crystalline TiO2 nanoparticles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. squ.elsevierpure.com [squ.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. Photodegradation products of levofloxacin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Chiral Properties and Stereochemistry of Levofloxacin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levofloxacin, a third-generation fluoroquinolone antibiotic, stands as a prominent example of a successful chiral switch in drug development. It is the pure S-(-)-enantiomer of the racemic compound ofloxacin. This technical guide provides a comprehensive overview of the chiral properties and stereochemistry of levofloxacin, detailing the profound impact of its specific stereoisomeric configuration on its pharmacological, pharmacokinetic, and toxicological profile. The document delves into the differential antibacterial activity, mechanism of action, and safety profiles of the levofloxacin and its R-(+)-enantiomer. Furthermore, detailed experimental protocols for its synthesis and chiral separation are provided, alongside visualizations of its molecular interactions and cellular effects. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering in-depth insights into the critical role of stereochemistry in modern therapeutics.
Introduction: The Significance of Chirality in Levofloxacin
Ofloxacin is a chiral fluoroquinolone with a stereogenic center at the C-3 position of the oxazine ring, existing as a pair of enantiomers: the S-(-)-isomer (levofloxacin) and the R-(+)-isomer (dextrofloxacin)[1][2]. The development of levofloxacin as a single-enantiomer drug, a concept known as a "chiral switch," was driven by the discovery that the desired antibacterial activity resides almost exclusively in the S-enantiomer[3][4]. In vitro studies have demonstrated that levofloxacin is 8 to 128 times more potent than its R-(+)-counterpart against a broad spectrum of both Gram-positive and Gram-negative bacteria[3][5]. This enhanced potency allows for administration of a lower dose compared to the racemic ofloxacin, leading to a more favorable therapeutic index and a reduced potential for adverse effects[6].
Physicochemical Properties of Levofloxacin Enantiomers
The distinct three-dimensional arrangement of atoms in levofloxacin and dextrofloxacin influences their physical and chemical properties, which in turn can affect their biological behavior. While comprehensive data for dextrofloxacin is limited due to its pharmacological inactivity, the properties of levofloxacin are well-characterized.
| Property | Levofloxacin (S-(-)-enantiomer) | Dextrofloxacin (R-(+)-enantiomer) |
| IUPAC Name | (S)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-7H-pyrido[1,2,3-de][3][7]benzoxazine-6-carboxylic acid | (R)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-7H-pyrido[1,2,3-de][3][7]benzoxazine-6-carboxylic acid |
| Molecular Formula | C₁₈H₂₀FN₃O₄ | C₁₈H₂₀FN₃O₄ |
| Molar Mass | 361.37 g/mol | 361.37 g/mol |
| Melting Point | 228.6°C[8] | Data not readily available |
| Solubility | Soluble in ethanol and chloroform. In aqueous solutions, solubility is pH-dependent: ~100 mg/mL (pH 0.6-5.8), max of 272 mg/mL at pH 6.7, and ~50 mg/mL at pH 6.9.[8][9] Practically insoluble in water. | Data not readily available |
| pKa | pKa₁ (carboxylic acid) = 5.70 - 6.05; pKa₂ (piperazinyl group) = 7.90 - 8.22[8] | Data not readily available |
| Optical Rotation | Levorotatory (-) | Dextrorotatory (+) |
Stereoselective Pharmacodynamics
The profound difference in the antibacterial efficacy of ofloxacin's enantiomers is a direct consequence of their stereoselective interaction with the target bacterial enzymes: DNA gyrase and topoisomerase IV.
Mechanism of Action
Levofloxacin, like other fluoroquinolones, exerts its bactericidal effect by inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[10][11] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[11] Levofloxacin stabilizes the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome, which ultimately results in cell death.[11]
The S-configuration of levofloxacin allows for a more effective binding to these target enzymes compared to the R-(+)-enantiomer.[4] This stereospecific interaction is the molecular basis for its superior antibacterial activity.
Comparative Antibacterial Activity
The enhanced potency of levofloxacin is evident in its lower minimum inhibitory concentrations (MICs) against a wide range of pathogens compared to ofloxacin and, by extension, dextrofloxacin. Levofloxacin is generally considered to be twice as active as ofloxacin.[12]
| Organism | Levofloxacin (S-isomer) MIC (μg/mL) | Ofloxacin (Racemate) MIC (μg/mL) | Dextrofloxacin (R-isomer) MIC (μg/mL) |
| Escherichia coli | 0.03[13] | 0.06 - 0.25 | > 3.13 |
| Klebsiella pneumoniae | 0.25[13] | 0.25 - 0.5 | Data not readily available |
| Pseudomonas aeruginosa | 1.0 - 4.0[13] | 1.0 - 8.0 | Data not readily available |
| Staphylococcus aureus | 0.25[13] | 0.25 - 0.5 | 25 |
| Streptococcus pneumoniae | 1.0 | 2.0 | 50 |
Note: MIC values can vary depending on the strain and testing methodology. The data presented is a representative range from various sources.
Differential Inhibition of Target Enzymes
The differential activity of the enantiomers is further quantified by their 50% inhibitory concentrations (IC₅₀) against the target enzymes. Studies have shown that levofloxacin is a significantly more potent inhibitor of DNA gyrase and topoisomerase IV than its R-(+)-counterpart. The IC₅₀ of ofloxacin for E. coli DNA gyrase is approximately twice that of levofloxacin, reflecting the racemic nature of ofloxacin.[14] Furthermore, competitive binding assays have revealed that (S)-ofloxacin binds to the DNA-DNA gyrase complex with approximately 12-fold greater affinity than (R)-ofloxacin.[1][2]
| Enzyme | Levofloxacin (S-isomer) IC₅₀ (μg/mL) | Ofloxacin (Racemate) IC₅₀ (μg/mL) | Dextrofloxacin (R-isomer) IC₅₀ (μg/mL) |
| E. coli DNA Gyrase | 2.50 ± 0.14[14] | 6.20 ± 0.17[14] | > 100 |
| S. aureus DNA Gyrase | 8.06[13] | Data not readily available | Data not readily available |
| S. aureus Topoisomerase IV | 9.81[13] | Data not readily available | Data not readily available |
| E. faecalis DNA Gyrase | 28.1[15] | Data not readily available | Data not readily available |
| E. faecalis Topoisomerase IV | 8.49[15] | Data not readily available | Data not readily available |
Stereoselective Pharmacokinetics and Metabolism
Levofloxacin exhibits favorable pharmacokinetic properties, including rapid and extensive absorption with a bioavailability of approximately 99%.[10] It is widely distributed throughout the body and is primarily excreted unchanged in the urine.[4] Importantly, levofloxacin is stereochemically stable in vivo, meaning it does not undergo inversion to the inactive R-(+)-enantiomer.[3][5] This stability ensures that the therapeutic activity is maintained throughout its duration of action.
Comparative Toxicology
Common adverse effects associated with levofloxacin are generally mild and include gastrointestinal and central nervous system effects.[6]
Eukaryotic Cell Signaling Pathways Affected by Levofloxacin
Beyond its antibacterial activity, levofloxacin has been shown to exert effects on eukaryotic cells, particularly at higher concentrations. These effects are primarily linked to the induction of oxidative stress and mitochondrial dysfunction.
Induction of Oxidative Stress
Levofloxacin can increase the production of reactive oxygen species (ROS), leading to oxidative damage within cells.[7][18] This can result in damage to DNA, proteins, and lipids.[19] In erythrocytes, levofloxacin-induced oxidative stress can lead to eryptosis, a form of programmed red blood cell death.[20][21]
Mitochondrial Dysfunction
Levofloxacin can interfere with mitochondrial function by inhibiting the electron transport chain, specifically complexes I and III.[6][7] This leads to a decrease in ATP production and further contributes to ROS generation.[6][7] In cancer cell lines, this inhibition of mitochondrial biogenesis has been shown to deactivate pro-survival signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK, leading to apoptosis.[6][14][22]
Experimental Protocols
Synthesis of Levofloxacin Hemihydrate
This protocol describes a common method for the synthesis of levofloxacin hemihydrate.
Materials:
-
(S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][3][7]benzoxazine-6-carboxylic acid
-
N-methylpiperazine
-
Dimethyl sulfoxide (DMSO)
-
Isopropyl alcohol
-
Ethanol
-
Water
-
Activated carbon
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, suspend (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][3][7]benzoxazine-6-carboxylic acid (1 mole) in DMSO (200 mL).
-
Add N-methylpiperazine (2 moles) to the suspension.
-
Heat the reaction mixture to 80°C and maintain for the required reaction time, monitoring the progress by thin-layer chromatography (TLC).[7]
-
After the reaction is complete, add isopropyl alcohol (1200 mL) to the flask and stir for approximately 60 minutes at 25°C to precipitate the crude levofloxacin.[7]
-
Filter the solid, wash with isopropyl alcohol (175 mL), and dry at 60-70°C to a constant weight to obtain crude levofloxacin.[7]
-
For purification and conversion to the hemihydrate form, dissolve the crude levofloxacin (150 g) in a mixture of ethanol (810 mL) and water (90 mL).[7]
-
Add activated carbon (10 g) and stir at reflux temperature for about 30 minutes.[7]
-
Filter the hot solution and then cool the filtrate to 5-10°C for 1 hour to crystallize the product.[7]
-
Filter the levofloxacin hemihydrate and dry at 60-70°C to a constant weight.[7]
Chiral Separation of Ofloxacin Enantiomers by HPLC
This protocol provides a general method for the analytical separation of ofloxacin enantiomers using high-performance liquid chromatography (HPLC) with a chiral stationary phase.
Materials and Equipment:
-
HPLC system with a UV or fluorescence detector
-
Chiral stationary phase column (e.g., Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm)
-
Ofloxacin standard
-
Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Methanol (HPLC grade)
-
Acetic acid
-
Diethylamine
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase consisting of hexane, ethanol, methanol, acetic acid, and diethylamine in a ratio of 70:20:10:0.45:0.05 (v/v/v/v/v). The inclusion of diethylamine is crucial for enhancing chromatographic efficiency and resolution.
-
Sample Preparation: Dissolve a small amount of ofloxacin in the mobile phase to prepare a standard solution.
-
HPLC Conditions:
-
Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Hexane:Ethanol:Methanol:Acetic Acid:Diethylamine (70:20:10:0.45:0.05)
-
Flow Rate: Typically 1.0 mL/min
-
Detection: Fluorescence detector (e.g., excitation at 290 nm, emission at 500 nm) or UV detector (e.g., at 294 nm).
-
Injection Volume: Typically 10-20 µL
-
-
Analysis: Inject the ofloxacin standard solution into the HPLC system and record the chromatogram. The two enantiomers should be baseline resolved, with levofloxacin typically eluting as the first peak.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. journals.asm.org [journals.asm.org]
- 2. Mechanism of differential activities of ofloxacin enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Levofloxacin - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Antibiotic drug levofloxacin inhibits proliferation and induces apoptosis of lung cancer cells through inducing mitochondrial dysfunction and oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is the mechanism of Levofloxacin Hydrochloride? [synapse.patsnap.com]
- 12. Comparative in vitro activity of levofloxacin and ofloxacin against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Levofloxacin | C18H20FN3O4 | CID 149096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Ofloxacin | C18H20FN3O4 | CID 4583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. scholarly.org [scholarly.org]
- 19. researchgate.net [researchgate.net]
- 20. Levofloxacin induces erythrocyte contraction leading to red cell death | Drug Target Insights [journals.aboutscience.eu]
- 21. Levofloxacin induces erythrocyte contraction leading to red cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Repositioning of antibiotic levofloxacin as a mitochondrial biogenesis inhibitor to target breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Pharmacokinetics and Metabolism of Levofloxacin in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the pharmacokinetics (PK) and metabolism of levofloxacin, a broad-spectrum fluoroquinolone antibiotic, across key preclinical species. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of levofloxacin in these models is critical for the nonclinical development of new therapies, aiding in dose selection, prediction of human pharmacokinetics, and assessment of safety profiles.
Pharmacokinetics of Levofloxacin in Preclinical Species
Levofloxacin generally exhibits linear pharmacokinetics and is rapidly absorbed and widely distributed in most preclinical models.[1][2] However, significant inter-species differences exist, particularly in elimination half-life, which influences dosing strategies designed to mimic human exposure.
In dogs, levofloxacin is well-absorbed after oral administration and demonstrates a relatively long elimination half-life compared to other non-primate species.[3][4] The volume of distribution is large, indicating extensive tissue penetration.[5] Bioavailability following oral administration is generally good, though it can be lower than subcutaneous administration.[5]
Table 1: Pharmacokinetic Parameters of Levofloxacin in Dogs
| Route of Admin. | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) | Bioavailability (%) | Vd (L/kg) | Cl (L/h/kg) | Reference(s) |
|---|---|---|---|---|---|---|---|---|---|
| Intravenous (IV) | 2.5 | - | - | - | 7.85 ± 2.30 | - | 1.20 ± 0.13 | 0.11 ± 0.03 | [6][5] |
| Intravenous (IV) | 5 | - | - | 19.05 ± 6.4 | 7.93 ± 1.41 | - | 2.43 ± 0.57 | - | [7] |
| Intravenous (IV) | 15 | - | - | - | 6.23 ± 0.91 | - | 1.19 ± 0.20 | 0.145 ± 0.032 | [3][4] |
| Oral (PO) | 5 | - | 1.82 ± 0.44 | - | - | 60.94 ± 4.54 | - | - | [6][5] |
| Oral (PO) | ~23.7 | 15.5 ± 3.69 | - | - | 5.84 ± 1.17 | 104 ± 30.2 | - | - | [3][4] |
| Subcutaneous (SC) | 5 | 2.51 ± 0.14 | 2.82 ± 0.64 | - | 7.78 ± 1.54 | 79.90 ± 8.17 | - | 0.14 ± 0.02 |[6][5] |
Studies in rabbits show that levofloxacin has a high clearance rate and a shorter elimination half-life compared to dogs.[8] Bioavailability after intramuscular (IM) and subcutaneous (SC) administration is excellent.[9] Due to its melanin-binding properties, levofloxacin shows substantial enrichment and very long retention in pigmented ocular tissues after intravitreal injection in pigmented rabbits compared to albino rabbits.[10]
Table 2: Pharmacokinetic Parameters of Levofloxacin in Rabbits
| Route of Admin. | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC₀-last (µg·h/mL) | T½ (h) | Bioavailability (%) | Vd (L/kg) | Cl (L/h/kg) | Reference(s) |
|---|---|---|---|---|---|---|---|---|---|
| Intravenous (IV) | 5 | - | - | 9.03 ± 2.66 | 2.06 | - | - | 0.6 | [8][9] |
| Intramuscular (IM) | 5 | 3.33 ± 0.39 | - | 9.07 ± 1.80 | - | 105 ± 27 | - | - | [8][9] |
| Subcutaneous (SC) | 5 | 2.91 ± 0.56 | - | 9.28 ± 1.56 | - | 118 ± 40 | - | - | [8][9] |
| Oral (PO) | 45 | 5.7 (abscess fluid) | ~1-2 | 101 (abscess fluid) | - | - | - | - |[11] |
The Rhesus monkey is a critical model for efficacy studies, particularly for agents like levofloxacin against inhalational anthrax.[12] A key finding in this species is that the elimination half-life of levofloxacin is substantially shorter (~2 hours) than in humans (~7 hours).[13][14][15] This necessitates humanized dosing regimens (e.g., an initial high dose followed by a smaller dose 12 hours later) to achieve comparable AUC values to the human 500 mg once-daily dose.[12][15] Excretion is rapid and occurs predominantly via the urine.[13][14]
Table 3: Pharmacokinetic Parameters of Levofloxacin in Rhesus Monkeys
| Route of Admin. | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) | Bioavailability (%) | Plasma Protein Binding (%) | Reference(s) |
|---|
| Oral (PO) | 15 | - | - | - | ~2 | - | ~11.2 |[13][14][15] |
In rats, levofloxacin shows rapid exchange and equilibration between the blood and hepatobiliary systems, with evidence of hepatobiliary excretion.[16] The drug is rapidly absorbed after oral administration, achieving high bioavailability.[17] Studies using microdialysis have been employed to measure unbound, free drug concentrations in plasma and tissues like the prostate, which are more representative of the drug concentration at the site of infection.[18]
Table 4: Pharmacokinetic Parameters of Levofloxacin in Rats
| Route of Admin. | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) | Bioavailability (%) | Vd (L/kg) | Cl (L/h/kg) | Reference(s) |
|---|---|---|---|---|---|---|---|---|---|
| Intravenous (IV) | 3 | - | - | - | - | - | - | - | [16] |
| Intravenous (IV) | - | - | - | - | 3.29 ± 0.23 (elimination) | - | 0.86 ± 0.23 | - | [17] |
| Intramuscular (IM) | - | 3.1 ± 0.35 | 1.64 ± 0.29 | 20.24 ± 1.31 | 3.58 ± 0.30 | 91.35 ± 6.81 | - | - | [17] |
| Oral (PO) | - | 2.87 ± 0.24 | - | - | - | 114 ± 27.7 | - | - |[17] |
The murine model is frequently used for efficacy studies, often requiring high, fractionated doses to generate pharmacokinetic parameters equivalent to those in humans due to the mouse's rapid metabolism and clearance.[19][20] For example, a 250 mg/kg dose given every 12 hours in mice is used to approximate the exposure of a 1,000 mg daily dose in humans.[20]
Table 5: Pharmacokinetic Parameters of Levofloxacin in Mice
| Route of Admin. | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC₀-₂₄ (µg·h/mL) | T½ (h) | Notes | Reference(s) |
|---|---|---|---|---|---|---|---|
| Oral (PO) | 250 (q12h) | - | - | - | - | Equivalent to 1,000 mg/day in humans | [19][20] |
| Oral (PO) | 500 (q12h) | - | - | - | - | Twofold greater exposure than 1,500 mg/day in humans | [19][20] |
| Intraperitoneal (IP) | 50 - 400 | - | - | - | - | Used in pneumonia model studies |[21] |
Metabolism of Levofloxacin
A consistent finding across preclinical species and humans is that levofloxacin undergoes very limited metabolism.[13][22][23] The majority of the administered dose is excreted as the unchanged parent drug, primarily in the urine.[2][13][23]
In Rhesus monkeys, unchanged levofloxacin accounted for approximately 58-65% of the administered dose excreted in urine over 48 hours.[13] Two minor metabolites, desmethyl levofloxacin (M3) and levofloxacin-N-oxide (M4) , were identified, together accounting for less than 5% of the dose.[13][14] A glucuronide conjugate of levofloxacin has also been detected.[14] This metabolic profile is comparable to that reported in humans, where these same two metabolites are found in small quantities, indicating that the Rhesus monkey is a suitable metabolic model for humans.[14][22]
Experimental Protocols
Standardized and validated methods are essential for generating reliable pharmacokinetic data. The following sections outline typical methodologies employed in preclinical levofloxacin studies.
-
Species: Healthy, adult animals of either sex are commonly used, including Sprague-Dawley rats, Beagle dogs, New Zealand White or Dutch Belted rabbits, BALB/c mice, and Rhesus monkeys.[4][18]
-
Housing and Acclimatization: Animals are housed in controlled environments (temperature, humidity, light/dark cycle) and allowed to acclimatize for a period before the study.
-
Drug Administration: Levofloxacin is administered via the intended clinical route and an intravenous route to determine absolute bioavailability.
-
Oral (PO): Administered as a tablet or a solution in a vehicle like 0.5% hydroxypropyl methylcellulose (HPMC) via oral gavage.[4][15]
-
Intravenous (IV): Administered as a bolus or infusion, typically into a major vein (e.g., jugular, cephalic, or femoral vein).[4][16]
-
Subcutaneous (SC) & Intramuscular (IM): Injected into a suitable site, such as the dorsal scapular region (SC) or quadriceps muscle (IM).[8]
-
-
Blood/Plasma: Serial blood samples are collected at predetermined time points post-dose. For small animals like rats, this may involve cannulation of the jugular vein.[16] For larger animals, samples are drawn from peripheral veins. Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged (e.g., at 4000 rpm for 5-10 minutes) to separate the plasma, which is then stored frozen (e.g., at -80°C) until analysis.[18][24]
-
Urine and Feces: For excretion studies, animals are housed in metabolic cages to allow for the quantitative collection of urine and feces over extended periods (e.g., up to 168 hours).[14]
-
Tissues: For distribution studies, animals are euthanized at various time points, and tissues of interest (e.g., lung, prostate, kidney) are harvested, weighed, homogenized, and stored frozen.[18][25]
-
Microdialysis: To measure unbound drug concentrations, microdialysis probes are surgically inserted into the tissue of interest (e.g., prostate) or a blood vessel (e.g., jugular vein).[16][18] The probe is perfused with a physiological solution, and the resulting dialysate is collected for analysis.[18]
High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is the most widely used method for quantifying levofloxacin in biological matrices due to its sensitivity and specificity.[26][27][28]
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a fluorescence detector.[16][24]
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column (e.g., ZORBAX Eclipse XDB-C18, 150 mm × 4.6 mm, 5 µm) is commonly used.[26]
-
Mobile Phase: An isocratic or gradient mixture of an organic solvent (typically acetonitrile) and an aqueous buffer (e.g., 1 mM 1-octanesulfonic acid or 10 mM o-phosphoric acid, pH adjusted to ~3.0).[16][24]
-
Flow Rate: Typically around 1.0 - 1.5 mL/min.[26]
-
-
Detection:
-
Sample Preparation:
-
Protein Precipitation: A simple and effective method where a precipitating agent (e.g., acetonitrile or the mobile phase itself) is added to the plasma or tissue homogenate.[24] The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is collected and injected into the HPLC system.
-
-
Quantification:
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratios of levofloxacin to an internal standard (e.g., moxifloxacin) versus known concentrations in blank matrix.[24] Linearity is typically established over a range like 10–10,000 ng/mL.[26]
-
Validation: The method is validated according to regulatory guidelines for parameters such as accuracy, precision (intra- and inter-day), linearity, recovery, and stability.[24]
-
Conclusion
Preclinical studies reveal that levofloxacin is a well-absorbed and widely distributed antibiotic with minimal metabolism across various animal models. The primary route of elimination is renal excretion of the unchanged drug. Key species-specific differences, such as the significantly shorter half-life in monkeys and rabbits compared to dogs, underscore the importance of careful model selection and the design of appropriate dosing regimens to accurately predict human exposure and efficacy. The methodologies outlined in this guide represent the standard practices for generating robust ADME data, which forms the foundation for successful clinical development and regulatory submission.
References
- 1. The clinical pharmacokinetics of levofloxacin | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 2. The clinical pharmacokinetics of levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of levofloxacin following oral administration of a generic levofloxacin tablet and intravenous administration to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Pharmacokinetics of levofloxacin after single intravenous, oral and subcutaneous administration to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Pharmacokinetic profiles of levofloxacin after intravenous, intramuscular and subcutaneous administration to rabbits (Oryctolagus cuniculus) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Comparison of Efficacies of Oral Levofloxacin and Oral Ciprofloxacin in a Rabbit Model of a Staphylococcal Abscess - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic considerations and efficacy of levofloxacin in an inhalational anthrax (postexposure) rhesus monkey model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Pharmacokinetics, metabolism, excretion and plasma protein binding of 14C-levofloxacin after a single oral administration in the Rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Pharmacokinetic study of levofloxacin in rat blood and bile by microdialysis and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Population Pharmacokinetic Modeling of the Unbound Levofloxacin Concentrations in Rat Plasma and Prostate Tissue Measured by Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Levofloxacin activity at increasing doses in a murine model of fluoroquinolone-susceptible and -resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacodynamics of Levofloxacin in a Murine Pneumonia Model of Pseudomonas aeruginosa Infection: Determination of Epithelial Lining Fluid Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 22. go.drugbank.com [go.drugbank.com]
- 23. Levofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. Pharmacokinetics and pharmacodynamics of levofloxacin in bronchial mucosa and lung tissue of patients undergoing pulmonary operation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. jbino.com [jbino.com]
- 28. e3s-conferences.org [e3s-conferences.org]
Methodological & Application
Application Note: A Robust HPLC Method for the Quantification of Levofloxacin Mesylate
[AN-HPLC-001]
Abstract
This application note describes a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of levofloxacin from levofloxacin mesylate in bulk drug and pharmaceutical dosage forms. The method utilizes a C18 column with isocratic elution and UV detection, providing a rapid and reliable analytical solution for quality control and research laboratories. The method was developed and validated in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction
Levofloxacin is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[2] Levofloxacin is the L-isomer of ofloxacin and exhibits greater potency.[1][3] It is commonly available as a mesylate salt in pharmaceutical formulations. Accurate and reliable analytical methods are crucial for ensuring the quality, efficacy, and safety of this compound products. This application note presents a validated HPLC method for its quantification.
Experimental
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD).
-
Column: Inertsil ODS-3V C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Software: OpenLab ChemStation or equivalent.
-
Reference Standard: Levofloxacin USP Reference Standard.
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ammonium Acetate, Citric Acid Monohydrate, Phosphoric Acid, and purified water (Milli-Q or equivalent).
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
| Parameter | Condition |
| Column | Inertsil ODS-3V C18 (250 x 4.6 mm, 5 µm)[4][5] |
| Mobile Phase | 0.05 M Citric Acid Monohydrate and 10 mL of 1.0 M Ammonium Acetate buffer: Acetonitrile (85:15 v/v)[4] |
| Flow Rate | 1.0 mL/min[1][4][6] |
| Injection Volume | 20 µL |
| Column Temperature | 40°C[6][7] |
| Detection Wavelength | 293 nm[4] |
| Run Time | 15 minutes |
Table 1: Optimized Chromatographic Conditions
Preparation of Solutions
Buffer Preparation: A 0.05 M solution of citric acid monohydrate was prepared by dissolving the appropriate amount in purified water. 10 mL of 1.0 M ammonium acetate solution was added to 840 mL of the citric acid solution.[4] The pH of the final buffer can be adjusted if necessary.
Mobile Phase Preparation: The mobile phase was prepared by mixing the buffer and acetonitrile in the ratio of 85:15 (v/v).[4] The solution was then filtered through a 0.45 µm membrane filter and degassed prior to use.
Standard Stock Solution Preparation: An accurately weighed quantity of Levofloxacin reference standard (approximately 50 mg) was transferred to a 50 mL volumetric flask. 7.5 mL of 0.1 M Hydrochloric acid was added, and the flask was sonicated to dissolve the standard. The volume was then made up to the mark with 0.1 M Hydrochloric acid.[4]
Working Standard Solution Preparation: 5.0 mL of the standard stock solution was transferred to a 25 mL volumetric flask and diluted to the mark with purified water to achieve a final concentration of approximately 0.2 mg/mL.[4]
Sample Preparation (for a formulation equivalent to 5 mg/mL Levofloxacin): 10 mL of the sample solution was transferred into a 50 mL volumetric flask. 7.5 mL of 0.1 M hydrochloric acid solution was added, and the volume was made up with the mobile phase.[4] From this solution, 5.0 mL was transferred into a 25 mL volumetric flask and diluted to volume with water.[4]
Method Validation
The developed HPLC method was validated according to ICH guidelines for linearity, precision, accuracy, and robustness.
Linearity
The linearity of the method was evaluated by analyzing a series of levofloxacin standard solutions at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration. The method demonstrated excellent linearity over the tested concentration range.[3][7][8]
Precision
The precision of the method was determined by performing replicate injections of the standard solution. Both intra-day (repeatability) and inter-day (intermediate precision) studies were conducted. The low relative standard deviation (%RSD) values indicated good precision.[3][8]
Accuracy
Accuracy was assessed by the standard addition method, where known amounts of the levofloxacin standard were added to a placebo preparation. The percentage recovery was calculated to determine the accuracy of the method.[4][9]
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate, column temperature, and mobile phase composition.[4] The method was found to be robust for these minor changes.
A summary of the method validation data is presented in Table 2.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.9998[7] | ≥ 0.999 |
| Precision (%RSD) | ||
| Intra-day | < 2%[8] | ≤ 2% |
| Inter-day | < 5%[8] | ≤ 5% |
| Accuracy (% Recovery) | 99.0% to 99.9%[4] | 98.0% - 102.0% |
| Robustness | Robust | No significant impact on results |
Table 2: Summary of Method Validation Data
Results and Discussion
The developed HPLC method provided a well-resolved peak for levofloxacin with a retention time of approximately 11.20 minutes.[4] The symmetrical peak shape and good resolution from any potential excipient peaks indicate the specificity of the method. The validation results confirm that the method is linear, precise, accurate, and robust for the intended purpose of quantifying this compound.
Conclusion
The described RP-HPLC method is simple, rapid, and reliable for the routine quality control analysis of this compound in bulk and pharmaceutical dosage forms. The method meets all the validation requirements as per the ICH guidelines, ensuring its suitability for regulatory purposes.
Experimental Protocols
Protocol 1: HPLC System Preparation
-
Ensure all solvent lines are properly placed in the respective mobile phase and wash solution reservoirs.
-
Purge the pump with each solvent line to remove any air bubbles.
-
Set the column temperature to 40°C.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
Protocol 2: Sample Analysis
-
Prepare the standard and sample solutions as described in the "Preparation of Solutions" section.
-
Create a sequence in the chromatography software with the standard and sample injection details.
-
Inject the blank (mobile phase), followed by the standard solution in replicate, and then the sample solutions.
-
Process the chromatograms to determine the peak areas of levofloxacin.
-
Calculate the concentration of levofloxacin in the sample using the peak area of the standard.
Visualizations
Caption: Workflow for HPLC analysis of this compound.
References
- 1. ijpsr.com [ijpsr.com]
- 2. tsijournals.com [tsijournals.com]
- 3. Spectrophotometric and rp-hplc method development and validation of levofloxacin [wisdomlib.org]
- 4. abap.co.in [abap.co.in]
- 5. caribjscitech.com [caribjscitech.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. akademiamedycyny.pl [akademiamedycyny.pl]
- 9. researcherslinks.com [researcherslinks.com]
Determining the Minimum Inhibitory Concentration (MIC) of Levofloxacin: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of levofloxacin, a broad-spectrum fluoroquinolone antibiotic. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2] Accurate MIC determination is crucial for antimicrobial susceptibility testing, guiding therapeutic choices, and monitoring the emergence of resistant pathogens.[2]
The protocols described herein are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5][6] Three primary methods are detailed: Broth Microdilution, Agar Dilution, and Gradient Diffusion (E-test).
Data Summary: Levofloxacin MIC and Quality Control Ranges
The following tables summarize essential quantitative data for levofloxacin MIC determination, including interpretive criteria and quality control ranges for commonly used reference strains.
Table 1: CLSI Interpretive Criteria for Levofloxacin MICs (μg/mL)
| Organism Group | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Enterobacterales (pre-2019) | ≤ 2 | 4 | ≥ 8 |
| Enterobacterales (post-2019) | ≤ 0.5 | 1 | ≥ 2 |
| Pseudomonas aeruginosa | ≤ 2 | 4 | ≥ 8 |
| Staphylococcus aureus | ≤ 1 | 2 | ≥ 4 |
| Streptococcus pneumoniae | ≤ 2 | 4 | ≥ 8 |
Source: CLSI documents. Note that breakpoints can be updated; refer to the latest CLSI M100 supplement for current interpretive criteria.[3][4][7]
Table 2: Quality Control (QC) Ranges for Levofloxacin MIC Testing (μg/mL)
| QC Strain | Broth Microdilution / Agar Dilution MIC Range | Gradient Diffusion (E-test) MIC Range |
| Escherichia coli ATCC® 25922™ | 0.008 - 0.06 | 0.008 - 0.06 |
| Pseudomonas aeruginosa ATCC® 27853™ | 0.5 - 4 | 0.5 - 4 |
| Staphylococcus aureus ATCC® 29213™ | 0.06 - 0.5 | 0.06 - 0.5 |
| Enterococcus faecalis ATCC® 29212™ | 0.25 - 2 | 0.25 - 2 |
| Streptococcus pneumoniae ATCC® 49619™ | 0.5 - 2 | 0.5 - 2 |
Source: CLSI and EUCAST guidelines. QC results must fall within these ranges for the test to be considered valid.[8][9]
Experimental Workflow
The general workflow for determining the MIC of levofloxacin involves preparing the antimicrobial agent, standardizing the bacterial inoculum, exposing the bacteria to varying concentrations of the antibiotic, incubating under appropriate conditions, and finally, determining the lowest concentration that inhibits growth.
Caption: General experimental workflow for MIC determination.
Detailed Experimental Protocols
Adherence to standardized procedures is critical for the accuracy and reproducibility of MIC results.
Protocol 1: Broth Microdilution Method
This method is considered a reference standard for quantitative susceptibility testing.[2] It involves testing a microorganism's susceptibility in a series of wells containing twofold dilutions of the antimicrobial agent in a liquid medium.
Materials:
-
Levofloxacin analytical standard powder
-
Appropriate solvent for levofloxacin (e.g., sterile deionized water, with adjustments using NaOH or HCl if necessary for dissolution)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[9]
-
Sterile 96-well microtiter plates[10]
-
Bacterial strains (test isolates and QC strains)
-
Tryptic Soy Agar (TSA) or other suitable non-selective agar
-
Sterile saline (0.85% NaCl) or Tryptic Soy Broth (TSB)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
Incubator (35±2°C)
Procedure:
-
Preparation of Levofloxacin Stock Solution:
-
Accurately weigh the levofloxacin powder and calculate the volume of solvent needed to achieve a high-concentration stock solution (e.g., 1280 µg/mL), accounting for the potency of the powder.
-
Prepare the stock solution and sterilize by filtration through a 0.22 µm filter. Store in aliquots at -70°C.
-
-
Preparation of Microtiter Plates:
-
Label a sterile 96-well plate.
-
Dispense 50 µL of CAMHB into all wells.
-
Create a serial twofold dilution of the levofloxacin stock solution directly in the plate. Start by adding 50 µL of a working solution (e.g., 256 µg/mL) to the first column of wells.
-
Using a multichannel pipette, transfer 50 µL from the first column to the second, mixing thoroughly. Repeat this process across the plate to achieve the desired final concentration range (e.g., 0.06 to 128 µg/mL). Discard the final 50 µL from the last dilution column.
-
The final volume in each well will be 50 µL before adding the inoculum. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 morphologically similar colonies.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11] This can be verified using a spectrophotometer.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[2] This is typically done by making a 1:100 dilution (e.g., 0.1 mL into 9.9 mL of CAMHB).
-
-
Inoculation and Incubation:
-
Using a multichannel pipette, add 50 µL of the final diluted inoculum to each well (except the sterility control). The final volume in each test well is now 100 µL.
-
Cover the plate with a lid and incubate at 35±2°C for 16-20 hours in ambient air.[12]
-
-
Reading and Interpretation:
-
Following incubation, examine the plate for bacterial growth (turbidity). A reading aid (e.g., a viewing box with a mirror) is recommended.
-
The MIC is the lowest concentration of levofloxacin at which there is no visible growth.[1] The growth control well must show distinct turbidity. The sterility control well should remain clear.
-
Protocol 2: Agar Dilution Method
The agar dilution method is another reference standard, particularly useful for testing multiple isolates against a single antimicrobial agent.[13]
Materials:
-
Levofloxacin stock solution (prepared as in Protocol 1)
-
Mueller-Hinton Agar (MHA)[13]
-
Sterile Petri dishes (100 mm)
-
Bacterial strains (test isolates and QC strains)
-
Inoculum preparation materials (as in Protocol 1)
-
Inoculum replicating apparatus (multipoint inoculator)
Procedure:
-
Preparation of Antibiotic-Containing Agar Plates:
-
Prepare a series of levofloxacin working solutions at 10 times the desired final concentrations.
-
Melt MHA and cool to 45-50°C in a water bath.
-
For each desired concentration, add 2 mL of the corresponding 10x levofloxacin working solution to 18 mL of molten MHA to create a 1:10 dilution.[14] Mix gently but thoroughly to avoid air bubbles and pour into a sterile Petri dish.
-
Allow the agar to solidify completely. Prepare a growth control plate containing no antibiotic.
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum for each isolate, adjusted to a 0.5 McFarland standard as described previously.
-
Further dilute this suspension to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.
-
-
Inoculation and Incubation:
-
Using a multipoint inoculator, transfer a standardized volume (typically 1-2 µL) of each bacterial suspension onto the surface of the agar plates, resulting in a final inoculum of approximately 1 x 10⁴ CFU per spot.[2][13]
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35±2°C for 16-20 hours.[13]
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of levofloxacin that completely inhibits the growth of the organism, disregarding a single colony or a faint haze.[13]
-
Protocol 3: Gradient Diffusion Method (E-test)
This method utilizes a predefined, stable gradient of antibiotic on a plastic strip to determine the MIC.[15][16][17] It is a convenient alternative to dilution methods.
Materials:
-
Levofloxacin gradient diffusion strips (e.g., ETEST®)[15]
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Bacterial strains (test isolates and QC strains)
-
Inoculum preparation materials (as in Protocol 1)
-
Sterile cotton swabs
Procedure:
-
Inoculum Preparation and Plate Inoculation:
-
Prepare a standardized inoculum adjusted to a 0.5 McFarland standard.
-
Dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.[18]
-
Let the plate dry for 5-15 minutes.
-
-
Application of Gradient Strip:
-
Using sterile forceps, apply the levofloxacin gradient strip to the center of the inoculated agar surface.[18] Ensure the entire strip is in contact with the agar.
-
-
Incubation:
-
Incubate the plate in an inverted position at 35±2°C for 16-20 hours.[16]
-
-
Reading and Interpretation:
-
After incubation, an elliptical zone of inhibition will be visible around the strip.
-
Read the MIC value at the point where the lower edge of the inhibition ellipse intersects the MIC scale on the strip.[18] For bactericidal drugs like levofloxacin, read at the point of complete inhibition, ignoring any hazes or microcolonies.[18] If the intersection falls between two markings, round up to the next higher value.[18]
-
Quality Control
Running certified QC strains with known MIC ranges in parallel with clinical isolates is mandatory to ensure the accuracy of the testing procedure.[19][20] The obtained MIC values for the QC strains must fall within the acceptable ranges published by CLSI or EUCAST.[2][8] If QC results are out of range, patient results should not be reported, and the entire test must be investigated and repeated.[20]
References
- 1. academic.oup.com [academic.oup.com]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Impact of the Revised 2019 CLSI Levofloxacin Breakpoints in Patients with Enterobacterales Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Ciprofloxacin and Levofloxacin Disk Diffusion and Etest Using the 2019 Enterobacteriaceae CLSI Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Interpretive criteria and quality control for antimicrobial susceptibility tests of levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Performance of Etest and Disk Diffusion for Detection of Ciprofloxacin and Levofloxacin Resistance in Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. himedialabs.com [himedialabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Agar dilution - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Microbiology Reagent ETEST® Levofloxacin (LE) - McKesson [mms.mckesson.com]
- 16. liofilchem.com [liofilchem.com]
- 17. bioMérieux | ETEST information and update [go.biomerieux.com]
- 18. himedialabs.com [himedialabs.com]
- 19. bsac.org.uk [bsac.org.uk]
- 20. microbiologyclass.net [microbiologyclass.net]
Application Notes and Protocols: Levofloxacin as a Reference Standard in Antibiotic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levofloxacin, a third-generation fluoroquinolone antibiotic, serves as a critical reference standard in antibiotic research and development.[1] Its well-characterized mechanism of action, broad spectrum of activity against Gram-positive and Gram-negative bacteria, and established analytical methods make it an ideal benchmark for the evaluation of new antimicrobial agents.[2][3] These application notes provide detailed protocols for the use of levofloxacin as a reference standard in key experimental assays, including antimicrobial susceptibility testing (AST) and high-performance liquid chromatography (HPLC) for quantification.
Mechanism of Action
Levofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5][6] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[7] These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, levofloxacin induces double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[6][8]
Caption: Mechanism of action of levofloxacin.
Quantitative Data Summary
The following tables summarize key quantitative data for levofloxacin, which are essential for its use as a reference standard.
Table 1: CLSI Quality Control Ranges for Levofloxacin Antimicrobial Susceptibility Testing [9]
| Quality Control Strain | Test Method | Levofloxacin Concentration | Acceptable Range |
| Escherichia coli ATCC® 25922™ | Disk Diffusion | 5 µg | 29-37 mm |
| MIC | - | 0.008-0.03 µg/mL | |
| Pseudomonas aeruginosa ATCC® 27853™ | Disk Diffusion | 5 µg | 19-26 mm |
| MIC | - | 0.5-2.0 µg/mL | |
| Staphylococcus aureus ATCC® 25923™ | Disk Diffusion | 5 µg | 24-31 mm |
| Staphylococcus aureus ATCC® 29213™ | MIC | - | 0.06-0.25 µg/mL |
| Enterococcus faecalis ATCC® 29212™ | MIC | - | 0.25-2.0 µg/mL |
Table 2: Interpretive Criteria for Levofloxacin Disk Diffusion Susceptibility Testing (5 µg disk) [9][10]
| Zone Diameter (mm) | Interpretation | Corresponding MIC (µg/mL) |
| ≥ 16 | Susceptible | ≤ 2.0 |
| 13 - 15 | Intermediate | 4.0 |
| ≤ 12 | Resistant | ≥ 8.0 |
Table 3: Minimum Inhibitory Concentration (MIC) of Levofloxacin against Common Pathogens [11][12]
| Bacterial Species | MIC Range (µg/mL) |
| Streptococcus pneumoniae | 0.5 - 1.0 |
| Staphylococcus aureus | 0.15 - 0.3 |
| Escherichia coli | ≤ 0.25 - >2.0 |
| Klebsiella pneumoniae | ≤ 0.25 - >2.0 |
| Pseudomonas aeruginosa | 0.5 - >2.0 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of a test compound using levofloxacin as the reference standard.
Materials:
-
Levofloxacin reference standard (USP grade)[13]
-
Test compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum (prepared to a concentration of 5 x 10^5 CFU/mL)
-
Sterile diluents (e.g., water, DMSO)
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of levofloxacin and the test compound in a suitable solvent at a concentration of 1000 µg/mL.
-
Serial Dilutions: Perform serial two-fold dilutions of the levofloxacin and test compound stock solutions in CAMHB directly in the 96-well plates to achieve a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a growth control (broth and inoculum only) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Caption: Broth Microdilution MIC Workflow.
Protocol 2: Antimicrobial Susceptibility Testing by Disk Diffusion (Kirby-Bauer Method)
This protocol describes the use of levofloxacin as a control for disk diffusion assays.[14]
Materials:
-
Levofloxacin susceptibility disks (5 µg)[15]
-
Test compound disks
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum (turbidity adjusted to 0.5 McFarland standard)
-
Sterile cotton swabs
-
Incubator
Procedure:
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of the MHA plate in three directions.
-
Disk Application: Aseptically apply the levofloxacin disk and the test compound disks to the surface of the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.
-
Measurement of Inhibition Zones: Measure the diameter of the zones of complete inhibition around each disk to the nearest millimeter.
-
Interpretation: Compare the zone diameters to the established interpretive criteria (see Table 2) to determine if the organism is susceptible, intermediate, or resistant. The zone of inhibition for the levofloxacin disk should fall within the quality control ranges specified in Table 1.
Caption: Disk Diffusion (Kirby-Bauer) Workflow.
Protocol 3: Quantification of Levofloxacin by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of levofloxacin in various matrices, which can be adapted for pharmacokinetic studies or formulation analysis.[16][17]
Materials:
-
Levofloxacin reference standard
-
HPLC-grade acetonitrile and water
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)[16]
Chromatographic Conditions (Example): [16]
-
Mobile Phase: A mixture of buffer and methanol (e.g., 70:30 v/v).
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 42°C.
-
Injection Volume: 25 µL.
-
Detection Wavelength: 340 nm.
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of levofloxacin in the mobile phase at known concentrations.
-
Sample Preparation: Prepare the sample containing levofloxacin by dissolving it in the mobile phase and filtering it through a 0.45 µm filter.
-
Chromatographic Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the levofloxacin standards against their concentrations. Determine the concentration of levofloxacin in the sample by interpolating its peak area on the calibration curve.
Caption: HPLC Quantification Workflow.
Conclusion
Levofloxacin is an indispensable tool in antibiotic research, providing a reliable and well-documented standard for a variety of in vitro and analytical studies. The protocols and data presented in these application notes offer a comprehensive guide for researchers utilizing levofloxacin as a reference standard to ensure the accuracy and reproducibility of their results in the quest for novel antimicrobial therapies.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. Levofloxacin - Wikipedia [en.wikipedia.org]
- 3. Levoflox 500 - Uses, Side Effects, Composition, Dosage & Price [pacehospital.com]
- 4. Levofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Levofloxacin Hydrochloride? [synapse.patsnap.com]
- 7. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 8. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interpretive criteria and quality control for antimicrobial susceptibility tests of levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Levofloxacin disk potency and tentative interpretive criteria for susceptibility tests - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Pharmacodynamics of Levofloxacin against Streptococcus pneumoniae and Staphylococcus aureus in Human Skin Blister Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of Differences in MIC Values on Clinical Outcomes in Patients with Bloodstream Infections Caused by Gram-Negative Organisms Treated with Levofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and validation of microbial bioassay for quantification of Levofloxacin in pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial susceptibility testing (AST) [bio-protocol.org]
- 15. Oxoid™ Levofloxacin Antimicrobial Susceptibility discs 5 μg | Request for Quote [thermofisher.com]
- 16. caribjscitech.com [caribjscitech.com]
- 17. e3s-conferences.org [e3s-conferences.org]
- 18. HPLC Method for Analysis of Levofloxacin | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Levofloxacin Mesylate Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the preparation of aqueous solutions of levofloxacin mesylate.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of levofloxacin, and how does pH affect it?
Levofloxacin is an amphoteric compound, meaning its solubility is significantly influenced by the pH of the solution. It possesses both a carboxylic acid group (pKa1 ≈ 5.83-6.05) and a basic piperazinyl group (pKa2 ≈ 7.9-8.75).[1][2] Consequently, its solubility is lowest near its isoelectric point and increases in both acidic and basic conditions due to salt formation.
The solubility of levofloxacin hemihydrate has been reported to be in the range of 44.39 mg/mL to 70.66 mg/mL in buffer solutions with pH values from 8.0 to 3.0, respectively.[2] In another study, the solubility of levofloxacin was found to be approximately 100 mg/mL from pH 0.6 to 5.8, increasing to a maximum of 272 mg/mL at pH 6.7, and then decreasing to about 50 mg/mL at pH 6.9.[3]
Q2: My this compound solution is cloudy or has formed a precipitate. What are the common causes and solutions?
Cloudiness or precipitation can occur due to several factors:
-
pH Adjustment: If the pH of the solution is near the isoelectric point of levofloxacin, its solubility will be at a minimum, leading to precipitation.
-
Solution: Adjust the pH of the solution to be either more acidic (below pH 5.8) or more basic (around pH 6.7 for maximum solubility) to increase solubility.[3]
-
-
Concentration Exceeds Solubility: The intended concentration of your solution may be higher than the solubility of this compound under the specific experimental conditions (e.g., temperature, co-solvents).
-
Solution: Refer to the solubility data tables below. You may need to decrease the concentration, add a co-solvent, or use a solubility enhancement technique.
-
-
Interaction with Other Components: Levofloxacin can form complexes with metal ions, which may lead to precipitation.[3]
-
Solution: Avoid using buffers or reagents containing high concentrations of multivalent metal ions (e.g., Al³⁺, Cu²⁺, Zn²⁺, Mg²⁺, Ca²⁺) if possible.[3] If their presence is necessary, consider using a chelating agent.
-
-
Temperature Effects: Solubility is temperature-dependent. A decrease in temperature can cause a previously clear solution to become supersaturated and precipitate.
-
Solution: Gently warm the solution while stirring. Ensure the working temperature is consistent with the temperature at which the solubility was determined.
-
Q3: Can I use co-solvents to improve the solubility of this compound?
Yes, co-solvents can be an effective way to enhance the solubility of levofloxacin. Common pharmaceutically acceptable co-solvents include:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycols (PEGs)
-
Glycerin
While specific data for this compound is limited, levofloxacin is known to be soluble in ethanol and ethanol-water mixtures.[1] When using co-solvents, it is crucial to perform compatibility and stability studies to ensure they do not negatively impact your experiment or final formulation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Incomplete Dissolution | The concentration of this compound exceeds its solubility in the chosen solvent system. | 1. Verify the pH of your solution and adjust if necessary to a range where solubility is higher (e.g., < 5.8 or ~6.7). 2. Consider adding a co-solvent such as ethanol or propylene glycol. 3. Employ a solubility enhancement technique like complexation with cyclodextrins. |
| Precipitation Upon Standing | The solution is supersaturated, or there is a slow interaction with other components in the medium. | 1. Ensure the storage temperature is stable and not lower than the preparation temperature. 2. Filter the solution through a 0.22 µm filter to remove any undissolved particles that could act as nucleation sites. 3. Evaluate the compatibility of all components in your formulation. |
| Variability in Solubility Results | Inconsistent experimental conditions such as temperature, pH, or mixing time. | 1. Precisely control and monitor the pH of the aqueous solution. 2. Maintain a constant temperature throughout the experiment using a water bath or incubator. 3. Ensure sufficient time and agitation for the solution to reach equilibrium. A minimum of 4 hours is often recommended for solubility studies.[2] |
| Discoloration of the Solution | Levofloxacin is known to be sensitive to light, which can cause degradation.[4] | 1. Protect the solution from light by using amber-colored vials or wrapping containers in aluminum foil. 2. Prepare solutions fresh and avoid prolonged storage, especially when exposed to light. |
Quantitative Data
Table 1: pH-Dependent Solubility of Levofloxacin Hemihydrate in Aqueous Buffer Solutions at 30 ± 0.5°C [2]
| pH | Solubility (mg/mL) |
| 3.0 | 70.66 ± 0.43 |
| 4.0 | 65.40 ± 0.56 |
| 5.0 | 57.55 ± 0.32 |
| 6.0 | 51.07 ± 0.44 |
| 7.0 | 49.66 ± 0.17 |
| 8.0 | 44.39 ± 0.18 |
Table 2: Solubility of Levofloxacin at Various pH Values [3]
| pH | Approximate Solubility (mg/mL) |
| 0.6 - 5.8 | ~100 |
| 6.7 | 272 (Maximum) |
| 6.9 | ~50 (Minimum) |
Experimental Protocols
Protocol 1: Preparation of Levofloxacin-Loaded Polymeric Nanoparticles via Double Emulsion-Solvent Evaporation (DESE)
This method is suitable for encapsulating water-soluble drugs like this compound into biodegradable polymers such as PLGA.[5]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Polyvinyl alcohol (PVA)
-
Purified water
-
Homogenizer (sonicator or high-speed stirrer)
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Prepare the internal aqueous phase (w1): Dissolve a known amount of this compound in a small volume of purified water.
-
Prepare the organic phase (o): Dissolve a specified amount of PLGA in an appropriate organic solvent (e.g., 1 mL of DCM).[5]
-
Form the primary emulsion (w1/o): Add the internal aqueous phase dropwise to the organic phase while homogenizing at high speed (e.g., sonication for 90 seconds).[5]
-
Prepare the external aqueous phase (w2): Prepare a solution of a stabilizer, such as 2% (w/v) PVA in purified water.
-
Form the double emulsion (w1/o/w2): Pour the primary emulsion into the external aqueous phase under continuous stirring.
-
Solvent evaporation: Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Resuspend the nanoparticle pellet in purified water and centrifuge again to remove any excess PVA and unencapsulated drug. Repeat this step two to three times.
-
Lyophilization (optional): For long-term storage, the washed nanoparticles can be lyophilized to obtain a dry powder.
Caption: Workflow for preparing levofloxacin nanoparticles using the DESE method.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex
Complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can enhance the solubility and stability of guest molecules like levofloxacin.[6][7]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Appropriate buffer solution (e.g., phosphate buffer pH 7.4)
-
Magnetic stirrer
-
Freeze-dryer (lyophilizer)
Procedure:
-
Dissolve HP-β-CD: Prepare a solution of HP-β-CD in the chosen buffer solution by stirring.
-
Add this compound: Add a molar excess of this compound to the HP-β-CD solution. The exact molar ratio should be optimized for your specific application (e.g., 1:1, 1:2).
-
Incubation: Stir the mixture at a constant temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 1 hour).[7]
-
Filtration: Filter the solution through a 0.45 µm membrane filter to remove any undissolved this compound.
-
Freeze-Drying: Freeze the filtered solution and then lyophilize it to obtain the solid inclusion complex powder.
Caption: Workflow for preparing a levofloxacin-cyclodextrin inclusion complex.
Protocol 3: Preparation of Levofloxacin Co-crystals by Solvent Evaporation
Co-crystallization can modify the physicochemical properties of an active pharmaceutical ingredient, including its solubility.
Materials:
-
This compound
-
Co-former (e.g., a pharmaceutically acceptable carboxylic acid or other suitable molecule)
-
A suitable solvent system in which both components are soluble (e.g., a mixture of water and methanol).
Procedure:
-
Solution Preparation: Prepare separate solutions of this compound and the co-former in the chosen solvent system.
-
Mixing: Mix the solutions, typically in a specific stoichiometric ratio (e.g., 1:1).
-
Sonication (optional): Sonicate the mixed solution for a short period (e.g., 15 minutes) at a slightly elevated temperature (e.g., 60°C) to ensure complete dissolution and mixing.
-
Solvent Evaporation: Allow the solvent to evaporate slowly at room temperature. This can be done in an open container or a container with perforations to control the evaporation rate.
-
Crystal Collection: Once the solvent has completely evaporated, collect the resulting crystalline material.
-
Characterization: Characterize the obtained solids using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of a new co-crystal phase.
Caption: Workflow for the preparation of levofloxacin co-crystals via solvent evaporation.
Logical Relationships in Troubleshooting Solubility Issues
Caption: A logical workflow for troubleshooting common this compound solubility issues.
References
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 3. researchgate.net [researchgate.net]
- 4. Critical points in validating 500 mg levofloxacin dissolution profile [wisdomlib.org]
- 5. Optimized Preparation of Levofloxacin Loaded Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. The Formation of β-Cyclodextrin Complexes with Levofloxacin and Ceftriaxone as an Approach to the Regulation of Drugs’ Pharmacokinetic - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting peak asymmetry for levofloxacin in RP-HPLC
This guide provides troubleshooting assistance for common issues encountered during the analysis of levofloxacin using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), with a specific focus on resolving peak asymmetry.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak tailing for levofloxacin in RP-HPLC?
Peak tailing is the most frequent form of peak asymmetry in RP-HPLC and can stem from several factors.[1] For levofloxacin, a primary cause is secondary interactions between the analyte and the stationary phase.[2] Levofloxacin, being a basic compound, can interact with acidic residual silanol groups on the silica-based column packing material.[1][3] These interactions create an additional retention mechanism, leading to a distorted, tailing peak shape.[3][4]
Other potential causes include:
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is near the pKa of levofloxacin, both ionized and non-ionized forms of the molecule can exist, leading to peak broadening or splitting.[5]
-
Insufficient Buffer Concentration: A buffer is essential for maintaining a constant pH and suppressing the ionization of silanol groups on the silica surface.[1] Inadequate buffer strength can result in poor peak shape.[1][6]
-
Column Overload: Injecting too much sample can saturate the column, causing peak distortion, often in the form of fronting or tailing.[4][7][8]
-
Column Degradation: Contamination or deterioration of the column can lead to active sites that cause tailing.[6] A void at the column inlet or a blocked frit can also deform the peak.[4]
Q2: How does the mobile phase pH affect the peak shape of levofloxacin?
The mobile phase pH is a critical parameter for achieving symmetrical peaks for ionizable compounds like levofloxacin.[9] Levofloxacin is an amphoteric compound, meaning it has both acidic (carboxylic acid) and basic (piperazinyl group) functional groups, with pKa values around 6.05-6.22 and 7.81-8.22, respectively.[2][10]
To achieve good peak shape, it is crucial to control the ionization state of both the levofloxacin molecule and the stationary phase.
-
Suppressing Silanol Interactions: At a low pH (typically around 3), the residual silanol groups on the C18 column are protonated (Si-OH), minimizing their ability to interact with the positively charged levofloxacin molecule.[3] This reduction in secondary electrostatic interactions leads to a sharper, more symmetrical peak.[11]
-
Analyte Ionization: At a low pH, the basic piperazinyl group of levofloxacin is protonated, making the molecule consistently charged. This uniform charge state prevents peak splitting or broadening that can occur when the pH is close to the analyte's pKa.
Several studies have demonstrated that an acidic mobile phase, often around pH 3, provides the best results in terms of resolution and peak symmetry for levofloxacin and other fluoroquinolones.[2][11]
Q3: My levofloxacin peak is still tailing even at a low pH. What else can I do?
If peak tailing persists at an optimal pH, consider the following troubleshooting steps:
-
Increase Buffer Concentration: Ensure your buffer concentration is adequate, typically in the range of 10-50 mM.[1] Increasing the ionic strength of the mobile phase can further mask residual silanol groups and reduce retention, sometimes improving peak shape.
-
Use Mobile Phase Additives: Small amounts of a basic modifier, such as triethylamine (TEA), can be added to the mobile phase.[12] TEA competes with the basic levofloxacin molecule for interaction with the active silanol sites, thereby improving peak symmetry.[1]
-
Select a High-Purity or End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups to make them less active.[3][4] Using a high-purity silica or a well-end-capped column can significantly reduce peak tailing for basic compounds.[1]
-
Reduce Injection Volume/Concentration: Overloading the column is a common cause of peak asymmetry.[8] Try reducing the amount of sample injected by either lowering the injection volume or diluting the sample.[4]
-
Ensure Sample Solvent Compatibility: Whenever possible, dissolve your sample in the initial mobile phase. Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion.[13]
Data Summary
The following table summarizes the impact of mobile phase pH adjustments on the peak asymmetry factor (As) for a basic compound like levofloxacin, illustrating the general trend observed during method development.
| Mobile Phase pH | Buffer | Typical Asymmetry Factor (As) | Peak Shape Observation |
| 7.0 | 25 mM Phosphate | > 2.0 | Significant Tailing |
| 5.0 | 25 mM Phosphate | 1.6 - 1.9 | Moderate Tailing |
| 3.0 | 25 mM Phosphate | 1.1 - 1.4 | Improved Symmetry |
| 2.5 | 25 mM Phosphate | 1.0 - 1.3 | Symmetrical Peak |
Note: Data is illustrative. Actual results may vary based on the specific column, instrument, and other chromatographic conditions.
Experimental Protocols
Protocol: Optimizing Mobile Phase pH to Mitigate Peak Tailing of Levofloxacin
Objective: To determine the optimal mobile phase pH for achieving a symmetrical peak shape for levofloxacin on a C18 column.
Materials:
-
Levofloxacin standard
-
HPLC grade acetonitrile and methanol
-
HPLC grade water
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Orthophosphoric acid (H₃PO₄)
-
RP-HPLC system with UV detector
-
C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of levofloxacin in a suitable solvent (e.g., 50:50 methanol:water). From this, prepare a working standard of approximately 50 µg/mL by diluting with the mobile phase.
-
Prepare Aqueous Buffers:
-
Prepare a 25 mM potassium dihydrogen phosphate solution by dissolving the appropriate amount in HPLC grade water.
-
Create three separate batches of this buffer. Adjust their pH values to 7.0, 5.0, and 3.0, respectively, using orthophosphoric acid.
-
-
Prepare Mobile Phases:
-
Chromatographic Conditions:
-
System Equilibration and Analysis:
-
Begin with the mobile phase at pH 7.0. Equilibrate the column for at least 30 minutes or until a stable baseline is achieved.
-
Inject the levofloxacin working standard and record the chromatogram.
-
Flush the system thoroughly with an intermediate solvent (e.g., 50:50 acetonitrile:water) before introducing the next mobile phase.
-
Repeat the equilibration and injection steps for the mobile phases at pH 5.0 and pH 3.0.
-
-
Data Evaluation:
-
For each chromatogram, measure the peak asymmetry factor (As) at 10% of the peak height.
-
Compare the peak shapes and asymmetry factors obtained at the different pH values to identify the optimal condition that provides a symmetrical peak (As close to 1.0).
-
Visual Troubleshooting Guide
The following diagram outlines a logical workflow for troubleshooting peak asymmetry issues with levofloxacin.
Caption: Troubleshooting workflow for levofloxacin peak asymmetry.
References
- 1. hplc.eu [hplc.eu]
- 2. researchgate.net [researchgate.net]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. chromtech.com [chromtech.com]
- 6. uhplcs.com [uhplcs.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. agilent.com [agilent.com]
- 10. scispace.com [scispace.com]
- 11. ingentaconnect.com [ingentaconnect.com]
- 12. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. caribjscitech.com [caribjscitech.com]
- 16. jsirjournal.com [jsirjournal.com]
Technical Support Center: Levofloxacin Mesylate Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of levofloxacin mesylate in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by several factors:
-
pH: Levofloxacin's solubility and degradation rate are highly pH-dependent. Neutral or weakly acidic conditions are generally more favorable for its stability.[1] Strong acidic or basic conditions can hinder its stability.[1]
-
Light Exposure: Levofloxacin is known to be unstable under light exposure, particularly in a solution.[2][3][4] This photodegradation can lead to the formation of levofloxacin-N-oxide and other degradation products.[2][5][6] Therefore, solutions should be protected from light.[5][6]
-
Temperature: Elevated temperatures can accelerate the degradation of levofloxacin. Storage conditions, such as refrigeration or freezing, can significantly impact its stability over time.[7][8]
-
Oxidative Stress: Levofloxacin is susceptible to oxidative degradation.[9][10] The presence of oxidizing agents can lead to the formation of various degradation products.
-
Excipients and Other Drugs: The compatibility of levofloxacin with various excipients and other intravenous fluids is crucial. Incompatibilities can lead to precipitation or degradation. For instance, precipitation has been observed when mixed with 20% mannitol injection and 5% sodium bicarbonate injection under certain conditions.[7][11]
Q2: What are the main degradation pathways for levofloxacin in solution?
A2: Levofloxacin in solution can degrade through several mechanisms:
-
Photodegradation: Exposure to UV light or daylight is a major cause of degradation, often leading to the formation of levofloxacin-N-oxide.[2][5][6]
-
Oxidative Degradation: This pathway involves reactions with reactive oxygen species (ROS) and can be a significant route of degradation.[1][9]
-
Hydrolysis: While generally more stable against hydrolysis compared to acid and oxidative stress, it can still occur.[10]
-
Other Mechanisms: More complex degradation pathways can involve demethylation, defluorination, decarboxylation, deamination, and hydroxylation, leading to various transformation products.[12]
Q3: How can I improve the stability of my this compound solution?
A3: To enhance the stability of this compound solutions, consider the following strategies:
-
pH Control: Maintain the solution pH in a neutral or weakly acidic range (around pH 5) for optimal stability.[1]
-
Light Protection: Always protect the solution from light by using amber-colored containers or by wrapping the container with a light-blocking material.[5][6]
-
Temperature Control: Store solutions at recommended temperatures. For short-term storage, refrigeration (5°C) is often preferred, and for long-term storage, freezing (-20°C) can be effective, provided the formulation is compatible with freezing and thawing.[7][8]
-
Use of Antioxidants: The formation of more stable salts with antioxidants like dihydroxybenzoic acid or citric acid has been shown to improve stability.[2][3][4][13]
-
Appropriate Vehicle/Solvent Selection: Use compatible intravenous fluids. Levofloxacin is generally stable in 0.9% sodium chloride, 5% dextrose, and Ringer's solution when protected from light.[5][6][7]
Troubleshooting Guides
Issue 1: My levofloxacin solution is showing a color change (e.g., turning brownish-tan).
| Possible Cause | Troubleshooting Step |
| Photodegradation | Ensure the solution is always protected from light. Use amber vials or wrap containers in foil. Prepare solutions in a dimly lit environment if possible. |
| Oxidative Degradation | Degas your solvent to remove dissolved oxygen. Consider adding a suitable, compatible antioxidant to the formulation after conducting compatibility studies. |
| pH Shift | Measure the pH of the solution. If it has shifted to a highly acidic or alkaline range, this could be causing degradation. Buffer the solution to a stable pH range (e.g., pH 5). |
| Incompatible Excipient | If other components are present, they may be reacting with the levofloxacin. Review the compatibility of all excipients. |
Issue 2: I am observing precipitation in my levofloxacin solution.
| Possible Cause | Troubleshooting Step |
| pH-dependent Solubility | Levofloxacin solubility is pH-dependent.[14] Check the pH of your solution. A shift in pH could cause the drug to precipitate. Adjust the pH to a range where levofloxacin is more soluble. |
| Incompatibility with Co-solvents or IV Fluids | Levofloxacin is incompatible with certain IV fluids like 20% mannitol and 5% sodium bicarbonate under specific conditions.[7][11] Review the compatibility data for the specific diluent you are using. |
| Low Temperature Storage Issue | For some formulations, storage at low temperatures (refrigeration or freezing) can lead to precipitation.[7] Visually inspect solutions after they have been stored at low temperatures and have returned to room temperature. |
| Concentration Exceeds Solubility | Ensure the concentration of levofloxacin in your solution does not exceed its solubility in the chosen solvent system at the storage temperature. |
Issue 3: My analytical results show a rapid loss of levofloxacin potency.
| Possible Cause | Troubleshooting Step |
| Exposure to Light During Experiment | Minimize light exposure during all experimental procedures, including sample preparation and analysis. Use amber glassware and cover autosampler trays. |
| Inappropriate Storage of Stock and Working Solutions | Prepare fresh solutions for analysis. If solutions must be stored, validate the storage conditions (temperature and duration) to ensure no significant degradation occurs. |
| Degradation due to pH of the Medium | Verify the pH of all buffers and solutions used in your experiments. Ensure they are within the optimal stability range for levofloxacin. |
| Oxidation | If not already doing so, sparge your solvents with an inert gas (e.g., nitrogen or helium) to remove dissolved oxygen. |
Data Presentation
Table 1: Stability of Levofloxacin in Various Intravenous Solutions
| Intravenous Fluid | Concentration (mg/mL) | Storage Condition | Duration | Stability |
| 0.9% Sodium Chloride | 5 | ≤ 25°C | 72 hours | Stable[8] |
| 0.9% Sodium Chloride | 5 | 5°C | 14 days | Stable[8] |
| 5% Dextrose | 5 | ≤ 25°C | 72 hours | Stable[8] |
| 5% Dextrose | 5 | 5°C | 14 days | Stable[8] |
| 0.9% NaCl, 5% Dextrose, Ringer's Solution | Not specified | Room Temp (Protected from light) | Not specified | Stable[5][6] |
| 0.9% NaCl, 5% Dextrose, Ringer's Solution | Not specified | Room Temp (Exposed to daylight) | Not specified | Decomposition observed[5][6] |
| 20% Mannitol Injection | 0.5 | All tested conditions | - | Precipitation[7][11] |
| 5% Sodium Bicarbonate Injection | 0.5 | -20°C | 13 weeks | Precipitation[7][11] |
Table 2: Effect of pH on Levofloxacin Degradation
| Initial pH | Removal Efficiency (%) after 60 min | Degradation Rate Constant (k, min⁻¹) |
| 3 | 36.3 | 0.006 |
| 5 | 80.1 | 0.021 |
| 10 | 41.9 | 0.008 |
| Data from a photocatalytic degradation study, indicating that neutral or weakly acidic conditions are optimal for levofloxacin removal.[1] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Levofloxacin
This protocol is based on a validated stability-indicating RP-HPLC method.[9]
-
Objective: To determine the concentration of levofloxacin in the presence of its degradation products.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system with a UV detector.
-
Chromatographic Conditions:
-
Column: ACE C18 column.
-
Mobile Phase: A mixture of 0.5% (v/v) triethylamine in sodium dihydrogen orthophosphate dihydrate (25 mM; pH 6.0) and methanol.
-
Gradient: Simple linear gradient.
-
Detection Wavelength: 294 nm.
-
-
Procedure:
-
Standard Solution Preparation: Prepare a standard solution of levofloxacin in the mobile phase at a known concentration.
-
Sample Preparation: Dilute the levofloxacin solution sample with the mobile phase to a concentration within the calibration range.
-
Injection: Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Analysis: Record the chromatograms and measure the peak area for levofloxacin.
-
Calculation: Calculate the concentration of levofloxacin in the sample by comparing its peak area with that of the standard.
-
Protocol 2: Photostability Testing of Levofloxacin Solution
This protocol is based on the ICH Q1B guideline for photostability testing.[2]
-
Objective: To assess the stability of a levofloxacin solution upon exposure to light.
-
Apparatus: A photostability chamber equipped with a UV light source (320-400 nm) and a visible light source.
-
Procedure:
-
Prepare the levofloxacin solution in the desired vehicle.
-
Transfer the solution into suitable transparent containers.
-
Prepare control samples by wrapping identical containers with aluminum foil to protect them from light.
-
Place both the exposed and control samples in the photostability chamber.
-
Expose the samples to a specified intensity of UV and visible light (e.g., 200 Watt h/m² of UV light).
-
At predetermined time points, withdraw samples and analyze for levofloxacin content using a validated stability-indicating method (e.g., HPLC, as described in Protocol 1).
-
Visually inspect the samples for any changes in color or for the formation of precipitates.
-
Visualizations
Caption: Major degradation pathways of levofloxacin in solution.
Caption: Workflow for a typical levofloxacin stability study.
References
- 1. mdpi.com [mdpi.com]
- 2. Stability and Antibiotic Potency Improvement of Levofloxacin by Producing New Salts with 2,6- and 3,5-Dihydroxybenzoic Acid and Their Comprehensive Structural Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability and Antibiotic Potency Improvement of Levofloxacin by Producing New Salts with 2,6- and 3,5-Dihydroxybenzoic Acid and Their Comprehensive Structural Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of levofloxacin in intravenous solutions in polyvinyl chloride bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. globalrph.com [globalrph.com]
- 9. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sphinxsai.com [sphinxsai.com]
- 11. researchgate.net [researchgate.net]
- 12. deswater.com [deswater.com]
- 13. mdpi.com [mdpi.com]
- 14. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
Overcoming matrix effects in levofloxacin bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the bioanalysis of levofloxacin.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of levofloxacin in biological matrices.
Q1: I'm observing significant ion suppression for levofloxacin in my LC-MS/MS analysis of plasma samples. What are the initial steps to troubleshoot this?
A1: Ion suppression is a common manifestation of matrix effects where co-eluting endogenous components from the biological matrix interfere with the ionization of the target analyte, leading to reduced sensitivity and inaccurate quantification.[1][2][3]
Initial Troubleshooting Steps:
-
Confirm Matrix Effect: The first step is to confirm that the observed issue is indeed a matrix effect. This can be done qualitatively by post-column infusion experiments or quantitatively by comparing the response of levofloxacin in a neat solution versus a post-extraction spiked blank matrix sample.[4][5]
-
Evaluate Sample Preparation: The most effective way to combat matrix effects is often by improving the sample cleanup process.[6] If you are using a simple protein precipitation method, consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering components, such as phospholipids.[6][7]
-
Chromatographic Separation: Optimize your chromatographic conditions to separate levofloxacin from the co-eluting matrix components.[8][9] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase.
-
Internal Standard Selection: Employ a suitable internal standard (IS), preferably a stable isotope-labeled (SIL) version of levofloxacin. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus compensating for signal variations.[1][4]
Q2: My recovery of levofloxacin is low and inconsistent after solid-phase extraction (SPE). What could be the cause and how can I improve it?
A2: Low and inconsistent recovery during SPE can be attributed to several factors related to the method's optimization.
Troubleshooting Low Recovery in SPE:
-
Incorrect Sorbent Selection: Ensure the SPE sorbent chemistry is appropriate for levofloxacin's physicochemical properties. Reversed-phase (e.g., C18) or mixed-mode sorbents are commonly used.
-
Suboptimal pH: The pH of the sample and the wash/elution solvents is critical. Levofloxacin has acidic and basic functional groups, so its charge state, and therefore retention on the sorbent, is pH-dependent. Adjust the pH to ensure optimal retention during loading and washing, and efficient elution.
-
Inefficient Elution: The elution solvent may not be strong enough to desorb levofloxacin completely from the sorbent. Increase the organic solvent percentage or modify the pH of the elution solvent to facilitate complete elution.
-
Sample Overload: Exceeding the capacity of the SPE cartridge can lead to breakthrough and loss of analyte. Ensure the amount of sample loaded is within the sorbent's capacity.
-
Drying Step: An inadequate drying step after washing can result in the carryover of aqueous solvent, which might weaken the elution solvent and lead to incomplete recovery.
Q3: I am using protein precipitation with acetonitrile, but I'm still experiencing significant matrix effects. What are my options?
A3: While protein precipitation (PPT) is a simple and fast sample preparation technique, it is often less effective at removing phospholipids and other matrix components compared to LLE or SPE.[6][10]
Strategies to Mitigate Matrix Effects Post-PPT:
-
Dilution: Diluting the sample extract before injection can reduce the concentration of interfering matrix components.[1][8] However, this approach may compromise the sensitivity of the assay if the levofloxacin concentration is low.
-
Alternative PPT Solvents: Experiment with other organic solvents for protein precipitation, such as methanol or acetone, as they may offer different selectivity in co-precipitating interferences.
-
Post-PPT Cleanup: Incorporate a post-precipitation cleanup step. This could involve a simple liquid-liquid extraction of the supernatant or passing it through a phospholipid removal plate.
-
Chromatographic Optimization: Focus on improving the chromatographic separation to resolve levofloxacin from the region where matrix components elute.[11][12] This might involve using a smaller particle size column (UHPLC) for better resolution or adjusting the gradient.[9]
Frequently Asked Questions (FAQs)
Q1: What are the most common sample preparation techniques for levofloxacin bioanalysis and what are their pros and cons?
A1: The most frequently employed sample preparation techniques for levofloxacin in biological matrices are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[7]
| Technique | Pros | Cons |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive. | Less effective at removing matrix components, particularly phospholipids, which can lead to significant ion suppression.[6][10] |
| Liquid-Liquid Extraction (LLE) | Provides a cleaner extract compared to PPT. | Can be time-consuming, requires larger volumes of organic solvents, and may have emulsion formation issues.[7][13] |
| Solid-Phase Extraction (SPE) | Offers the cleanest extracts, high recovery, and the ability to pre-concentrate the analyte.[7] | More complex method development, can be more expensive, and may suffer from lot-to-lot variability of cartridges. |
Q2: How do I quantitatively assess the matrix effect for my levofloxacin assay?
A2: The matrix effect can be quantitatively evaluated by calculating the matrix factor (MF). This is typically done using the post-extraction spike method.[4][5]
Procedure for Matrix Factor Calculation:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Levofloxacin spiked in the mobile phase or a pure solvent.
-
Set B (Post-Spiked Sample): Blank biological matrix is extracted first, and then levofloxacin is spiked into the final extract.
-
Set C (Pre-Spiked Sample): Levofloxacin is spiked into the blank biological matrix before the extraction process.
-
-
Analyze the samples and record the peak areas.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Set B) / (Peak Area of Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate Recovery:
-
Recovery (%) = [(Peak Area of Set C) / (Peak Area of Set B)] * 100
-
For regulatory submissions, it is often required to assess the matrix effect in at least six different lots of the biological matrix.[4]
Q3: What are the typical chromatographic conditions for levofloxacin analysis by LC-MS/MS?
A3: Levofloxacin is commonly analyzed using reversed-phase liquid chromatography coupled with tandem mass spectrometry.
| Parameter | Typical Conditions |
| Column | C18 or other reversed-phase columns (e.g., Zorbax SB-C18, Waters Aquity HSS T-3).[14][15] |
| Mobile Phase | A mixture of an aqueous phase (often containing a small amount of acid like formic acid or trifluoroacetic acid) and an organic modifier (acetonitrile or methanol).[14][15] |
| Elution | Isocratic or gradient elution. Gradient elution is often preferred for complex matrices to better separate the analyte from interferences. |
| Ionization Mode | Electrospray ionization (ESI) in positive ion mode is typically used for levofloxacin.[15] |
| MS/MS Transition | The precursor ion is typically the protonated molecule [M+H]⁺. The specific product ions for multiple reaction monitoring (MRM) should be optimized. For levofloxacin (m/z 362.2), common transitions include m/z 318.2 and 261.2.[16] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is a basic method for the extraction of levofloxacin from plasma.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile (or methanol).[15][17]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject a suitable aliquot into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides a cleaner sample extract compared to PPT.
-
Conditioning: Condition an appropriate SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Dilute 200 µL of plasma sample with 800 µL of 2% phosphoric acid. Load the entire volume onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences, followed by 1 mL of 5% methanol in water to remove less polar interferences.
-
Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 5 minutes.
-
Elution: Elute levofloxacin from the cartridge with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase for LC-MS/MS analysis.
Visualizations
Caption: A generalized workflow for the bioanalysis of levofloxacin.
Caption: A logical flowchart for troubleshooting matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. providiongroup.com [providiongroup.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 10. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. youtube.com [youtube.com]
- 14. jbino.com [jbino.com]
- 15. researchgate.net [researchgate.net]
- 16. Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients: Potential application as therapeutic drug monitoring tool in medical diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Preventing levofloxacin photodecomposition during laboratory handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the photodecomposition of levofloxacin during laboratory handling.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving levofloxacin, focusing on unexpected degradation.
| Observation | Potential Cause | Recommended Action |
| Rapid loss of levofloxacin concentration in solution | Photodecomposition due to exposure to ambient or direct light. | 1. Immediately shield the solution from light using amber vials or by wrapping the container in aluminum foil. 2. Work in a dimly lit area or under yellow light. 3. Prepare fresh solutions and use them promptly. |
| Appearance of unknown peaks in HPLC chromatogram | Formation of photodegradation products. | 1. Confirm the identity of degradation products using LC-MS/MS. Common degradants include descarboxyl levofloxacin, desmethyl levofloxacin, and levofloxacin N-oxide.[1] 2. Review handling procedures to identify and eliminate light exposure steps. |
| Inconsistent results between experimental repeats | Variable light exposure between experiments. | 1. Standardize all experimental procedures to ensure consistent light conditions. 2. Use a photostability chamber for controlled light exposure studies. |
| Precipitate formation in stored solutions | Incompatible solvent or storage conditions. | 1. Levofloxacin stability is pH-dependent; it is most stable around pH 7.[2][3][4][5] 2. Avoid storage in certain infusion fluids like 20% mannitol and 5% sodium bicarbonate at low temperatures, where precipitation can occur. |
| Discoloration of the levofloxacin solution | Degradation of the compound. | 1. Discard the solution. 2. Prepare a fresh solution, ensuring all preventative measures for photodecomposition are strictly followed. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of levofloxacin photodecomposition?
A1: The photodegradation of levofloxacin is primarily initiated by the absorption of UV radiation. This leads to the formation of reactive oxygen species (ROS), such as superoxide anions and hydroxyl radicals, which then attack the levofloxacin molecule.[2] The process often involves the degradation of the piperazine ring and can lead to the formation of various byproducts, including levofloxacin N-oxide.[6][7]
Q2: How does pH affect the stability of levofloxacin in solution?
A2: The pH of the solution significantly influences the rate of levofloxacin photodegradation. The molecule is most stable in the pH range of approximately 5 to 7.[2][3][4][5] In more acidic or alkaline conditions, the rate of degradation increases. This is due to changes in the ionization state of the molecule, which can affect its susceptibility to photodegradation.[2][3][4][5]
Q3: What type of laboratory lighting is safest to use when handling levofloxacin?
A3: To minimize photodecomposition, it is recommended to work under subdued light conditions. Using yellow or amber-filtered light can be beneficial as it filters out the more damaging shorter wavelengths of light. Standard fluorescent lighting should be minimized, and direct sunlight must be avoided.
Q4: Are there any chemical stabilizers that can be added to levofloxacin solutions to prevent photodecomposition?
A4: While not a standard practice for all applications, antioxidants can theoretically reduce photodegradation by scavenging the reactive oxygen species that mediate the process. Radical scavengers like isopropyl alcohol have been shown to moderately decrease the degradation rate in experimental settings.[2] However, the compatibility and potential interference of any additive with the specific experiment must be carefully evaluated.
Q5: How should I store my levofloxacin stock solutions?
A5: Levofloxacin stock solutions should be stored in a refrigerator at 2-8°C (36-46°F), protected from light.[8] The use of amber glass vials is highly recommended over clear glass to provide adequate protection from light.[9] For longer-term storage, freezing at -20°C may be appropriate, but stability under these conditions should be verified for the specific solvent used.
Data Presentation
The following tables summarize quantitative data on the factors affecting levofloxacin photodecomposition and the stability in various conditions.
Table 1: Effect of pH on the Apparent First-Order Rate Constant (k) of Levofloxacin Photodegradation in Aqueous Solution
| pH | Rate Constant (k) x 10⁻³ min⁻¹ |
| 2.0 | 0.167 |
| 5.0 | 0.482 |
| 7.0 | 0.998 |
| 9.0 | 1.550 |
| 10.0 | 1.807 |
| 12.0 | 0.933 |
Data sourced from a kinetic study on levofloxacin photodegradation. The degradation follows first-order kinetics.[4][6][10]
Table 2: Effect of Solvent on the Apparent First-Order Rate Constant (k) of Levofloxacin Photodegradation
| Solvent (at pH 7.0 for water) | Dielectric Constant (25°C) | Rate Constant (k) x 10⁻³ min⁻¹ |
| Water | 78.5 | 9.98 |
| Acetonitrile | 38.5 | 7.66 |
| Methanol | 32.6 | 7.14 |
| Ethanol | 24.3 | 6.80 |
| 1-Propanol | 20.1 | 6.32 |
| 1-Butanol | 17.8 | 6.16 |
This table illustrates that both the polarity (dielectric constant) and viscosity of the solvent influence the rate of photodegradation.[4][6]
Table 3: Stability of Levofloxacin in Different Infusion Fluids When Exposed to Daylight
| Infusion Fluid | Initial Concentration | Concentration after 84 Days (% of Initial) |
| 0.9% NaCl | 100% | ~96% |
| 5% Dextrose | 100% | ~96% |
| Ringer's Solution | 100% | ~85% |
Levofloxacin solutions protected from daylight remained stable in all tested fluids.[6][7]
Experimental Protocols
Protocol for a Standardized Photostability Study of Levofloxacin in Solution (ICH Q1B Guideline)
This protocol outlines a typical experiment to assess the photostability of a levofloxacin solution according to the International Council for Harmonisation (ICH) Q1B guidelines.[11][12][13][14]
1. Materials:
- Levofloxacin reference standard
- Solvent of interest (e.g., water, buffer at a specific pH)
- Calibrated photostability chamber equipped with a light source conforming to ICH Q1B Option I (e.g., Xenon lamp) or Option II (cool white fluorescent and near-UV lamps)
- Clear and amber borosilicate glass vials (e.g., Type I)
- Validated HPLC system with a suitable column (e.g., C18) and UV detector
- Control samples protected from light (e.g., wrapped in aluminum foil)
2. Sample Preparation:
- Prepare a stock solution of levofloxacin in the desired solvent at a known concentration.
- Place aliquots of the solution into both clear and amber glass vials.
- Prepare a set of control samples by wrapping identical vials containing the solution completely in aluminum foil.
3. Exposure Conditions:
- Place the clear, amber, and control vials in the photostability chamber.
- Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
- Maintain a constant temperature to differentiate between light- and heat-induced degradation. The control samples will account for any thermal degradation.
4. Sampling and Analysis:
- Withdraw samples at predetermined time points (e.g., 0, 6, 12, 24 hours).
- Analyze the concentration of levofloxacin in each sample using a validated HPLC method.
- Monitor for the appearance of any degradation products in the chromatograms.
5. Data Interpretation:
- Calculate the percentage of levofloxacin remaining at each time point for all sample sets (clear vial, amber vial, and control).
- Compare the degradation profiles to determine the extent of photodecomposition and the protective effect of the amber vials.
Visualizations
Caption: Levofloxacin Photodecomposition Pathway.
Caption: Experimental Workflow for Photostability Testing.
Caption: Troubleshooting Logic for Levofloxacin Degradation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. impactfactor.org [impactfactor.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. wgcriticalcare.com [wgcriticalcare.com]
- 9. Light transmission properties of pharmaceutical liquid bottles and evaluation of their photoprotective efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photodegradation of levofloxacin in aqueous and organic solvents: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. Stability and Antibiotic Potency Improvement of Levofloxacin by Producing New Salts with 2,6- and 3,5-Dihydroxybenzoic Acid and Their Comprehensive Structural Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
Optimization of mobile phase for levofloxacin chiral separation
Welcome to the technical support center for the optimization of mobile phase for the chiral separation of levofloxacin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the enantioselective analysis of levofloxacin by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the common HPLC methods for the chiral separation of levofloxacin?
A1: The two primary HPLC approaches for separating levofloxacin from its enantiomer, (R)-(+)-ofloxacin, are:
-
Direct Method using Chiral Stationary Phases (CSPs): This involves using a column where the stationary phase itself is chiral. Polysaccharide-based CSPs are often effective.
-
Indirect Method using Chiral Mobile Phase Additives (CMPA): This is a widely used and cost-effective method that employs a standard achiral column (like a C18 or C8). A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers, allowing for their separation.[1][2][3]
Q2: What are typical chiral mobile phase additives (CMPAs) for levofloxacin separation?
A2: A common and effective CMPA system is based on ligand-exchange chromatography.[4] This typically consists of:
-
A chiral ligand, most commonly an amino acid like L-leucine, L-isoleucine, or L-phenylalanine.[4][5][6]
-
An organic modifier (e.g., methanol or acetonitrile) mixed with an aqueous buffer.[4][8]
Q3: Why is the pH of the mobile phase important?
A3: The pH of the mobile phase is a critical parameter that influences the ionization state of both levofloxacin and the chiral selector. Levofloxacin is an amphoteric molecule with pKa values around 6.2 and 7.8.[9] Optimizing the pH is crucial for achieving good peak shape and resolution. A pH around 4.5 is often a good starting point, as higher pH values can cause the precipitation of copper hydroxide.[6]
Q4: How does column temperature affect the separation?
A4: Temperature plays a significant role in chiral separations. Often, lower column temperatures are beneficial as they can enhance the stability of the transient diastereomeric complexes formed between the analyte and the chiral selector, leading to better resolution.[5] The chiral separation of levofloxacin is often an enthalpy-driven process, meaning lower temperatures favor separation.[4][5][7]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of the mobile phase for levofloxacin chiral separation.
Issue 1: Poor or No Resolution (Rs < 1.5)
| Potential Cause | Suggested Solution |
| Inappropriate Mobile Phase Composition | The ratio of organic modifier to the aqueous phase is critical. An increase in the organic modifier (e.g., methanol) can lead to faster elution but often results in poorer resolution.[4] Try decreasing the percentage of the organic modifier in increments of 2-5%. |
| Incorrect Chiral Selector or Concentration | The type and concentration of the chiral ligand (e.g., L-leucine, L-phenylalanine) and copper sulfate are key. Optimize the concentrations; typical ranges are 1-20 mM for the chiral ligand and 1-6 mM for Cu(II) ions.[4] |
| Suboptimal pH | The mobile phase pH affects analyte and selector ionization. Verify and adjust the pH of the aqueous portion of the mobile phase, typically in the range of 4.0 to 5.0.[6] |
| High Column Temperature | Enantioseparation is often better at lower temperatures.[5] Try reducing the column temperature to 25°C or 20°C. |
| Inadequate Column | While CMPA methods work on achiral columns, the specific column (e.g., C18 vs. C8) can influence the separation. If available, try a different reversed-phase column. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Suggested Solution |
| Suboptimal pH | Incorrect pH can lead to peak tailing for ionizable compounds like levofloxacin. Re-optimize the mobile phase pH. Adding a competing amine like triethylamine (TEA) at low concentrations (e.g., 0.1%) can sometimes improve the peak shape for basic compounds. |
| Column Overload | Injecting too high a concentration of the sample can lead to broad, tailing peaks. Reduce the sample concentration or injection volume. |
| Column Contamination or Degradation | The column's performance may have degraded. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, the column may need to be replaced. |
Issue 3: Long Retention Times
| Potential Cause | Suggested Solution |
| Low Organic Modifier Content | The mobile phase has insufficient elution strength. Gradually increase the percentage of the organic modifier (e.g., methanol or acetonitrile). Be aware that this may compromise resolution, so a balance must be found.[4] |
| Low Flow Rate | The flow rate directly impacts retention time. A typical starting flow rate is 1.0 mL/min.[4][7] If retention times are excessively long, a slight increase in flow rate can be considered, but this may also affect resolution and column pressure. |
Data and Methodologies
The following tables summarize typical mobile phase compositions and chromatographic conditions used for the successful chiral separation of levofloxacin.
Table 1: Example Mobile Phase Compositions for Levofloxacin Chiral Separation using CMPA
| Column | Chiral Ligand | Copper Salt | Organic Modifier | Aqueous Phase | Flow Rate | Resolution (Rs) | Reference |
| C18 | 10 mmol L⁻¹ L-leucine | 5 mmol L⁻¹ CuSO₄ | Methanol | Water | 1.0 mL/min | 2.4 | [4][7] |
| C18 | 10 mmol L⁻¹ L-isoleucine | 5 mmol L⁻¹ CuSO₄ | Methanol | Water | N/A | 3.54 (for Ofloxacin) | [5] |
| C8 | 10 mM L-phenylalanine | 5 mM CuSO₄ | 15% Methanol | Water (pH 4.5) | 0.8 mL/min | 1.56 (for Ofloxacin) | [6] |
| C18 | 4.0 mmol L⁻¹ Amino acid ionic liquid | 3.0 mmol L⁻¹ CuSO₄ | 20% Methanol | 80% Water | 0.5 mL/min | Baseline | [8] |
Table 2: Example Mobile Phase for Chiral Stationary Phase (CSP) Method
| Column | Mobile Phase | Flow Rate | Reference |
| Chiralpak IC (150 x 2.1mm, 5µm) | n-hexane:isopropyl alcohol (95:5 v/v) | 1.0 mL/min | [10] |
Experimental Protocols
Protocol 1: Mobile Phase Optimization using Chiral Mobile Phase Additives (CMPA)
This protocol outlines a systematic approach to developing a mobile phase for separating levofloxacin enantiomers on a standard C18 column.
-
Preparation of Aqueous Stock Solutions:
-
Prepare a 100 mM stock solution of the chosen chiral ligand (e.g., L-leucine) in HPLC-grade water.
-
Prepare a 50 mM stock solution of copper (II) sulfate in HPLC-grade water.
-
-
Preparation of Mobile Phase:
-
For 1 liter of the final mobile phase (e.g., 12% Methanol), combine:
-
100 mL of the 100 mM L-leucine stock solution.
-
100 mL of the 50 mM copper (II) sulfate stock solution.
-
This results in an aqueous solution with 10 mM L-leucine and 5 mM CuSO₄.
-
-
In a 1-liter volumetric flask, add the 200 mL of the combined aqueous stock solution.
-
Add 120 mL of methanol.
-
Bring the volume to 1 liter with HPLC-grade water.
-
Adjust the pH of the final mobile phase to approximately 4.5 using dilute phosphoric acid or sodium hydroxide.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas thoroughly.
-
-
Chromatographic Conditions:
-
Column: Standard C18 (e.g., 250 mm x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 290 nm or 294 nm.
-
Injection Volume: 10-20 µL.
-
-
Optimization Strategy:
-
Organic Modifier Percentage: Inject the levofloxacin standard. If retention is too long or resolution is poor, adjust the methanol percentage between 8% and 20%.[4]
-
Ligand and Salt Concentration: If resolution is still not optimal, vary the concentration of L-leucine (e.g., 5 mM, 10 mM, 15 mM) and copper sulfate (e.g., 2.5 mM, 5 mM, 7.5 mM) while keeping the organic modifier percentage constant.
-
Temperature: Evaluate the effect of temperature by running the separation at 20°C, 25°C, and 30°C. Lower temperatures are often favorable.[5]
-
Visual Guides
Workflow for Mobile Phase Optimization
Caption: A typical workflow for optimizing the mobile phase in levofloxacin chiral separation.
Troubleshooting Logic for Poor Resolution
Caption: A decision tree for troubleshooting poor resolution in levofloxacin chiral separation.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral mobile phase additives in HPLC enantioseparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral Mobile-Phase Additives in HPLC Enantioseparations | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Ofloxacin and Its Six Related Substances Enantiomers by Chiral Ligand-Exchange Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vjs.ac.vn [vjs.ac.vn]
- 7. Rapid chiral separation and impurity determination of levofloxacin by ligand-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral separation and determination of ofloxacin enantiomers by ionic liquid-assisted ligand-exchange chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. ijpbs.net [ijpbs.net]
Navigating Levofloxacin Loss: A Technical Guide to Minimizing Adsorption in the Laboratory
Technical Support Center – Levofloxacin Adsorption
Researchers, scientists, and drug development professionals frequently encounter challenges with the adsorption of levofloxacin to laboratory ware, leading to inaccurate experimental results and compromised data integrity. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you mitigate levofloxacin loss in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my levofloxacin concentration lower than expected?
A significant loss of levofloxacin during experimental procedures can often be attributed to its adsorption onto the surfaces of laboratory equipment. This phenomenon is particularly prevalent when working with low-concentration solutions. The chemical structure of levofloxacin, a fluoroquinolone antibiotic, allows it to interact with various surfaces through mechanisms such as electrostatic interactions, hydrogen bonding, and π-π conjugation.
Q2: Which labware materials are most prone to levofloxacin adsorption?
Both glass and plastic labware can adsorb levofloxacin, but the extent of adsorption varies depending on the material and the experimental conditions. Studies on microplastics, which can act as a proxy for labware materials, have shown that levofloxacin adsorbs to polystyrene and polypropylene.[1][2] The surface properties of the material, such as hydrophobicity and the presence of functional groups, play a crucial role in the adsorption process.
Q3: How does the pH of my solution affect levofloxacin adsorption?
The pH of the solution is a critical factor influencing levofloxacin adsorption. Levofloxacin is an amphoteric molecule with two pKa values, meaning its charge changes with pH. Adsorption is often highest at near-neutral pH (around 6-7) where the zwitterionic form of levofloxacin is prevalent, facilitating electrostatic interactions with surfaces.[3] In acidic or strongly alkaline conditions, the net charge of levofloxacin and the surface of the labware can lead to electrostatic repulsion, thereby reducing adsorption.
Q4: Can cations in my buffer solution impact levofloxacin adsorption?
Yes, the presence of cations, particularly divalent and trivalent metal ions, can influence levofloxacin adsorption. Levofloxacin is known to form complexes with metal ions, which can either enhance or inhibit its adsorption depending on the specific ions and the surface involved.[2] It is advisable to be mindful of the ionic composition of your buffers.
Troubleshooting Guide: Low Levofloxacin Recovery
Experiencing low recovery of levofloxacin in your analytical workflow? Follow this troubleshooting guide to identify and resolve the issue.
Problem: Inconsistent or low levofloxacin concentrations in analytical measurements (e.g., HPLC).
Potential Cause 1: Adsorption to Labware
-
Troubleshooting Steps:
-
Material Selection: If possible, test different labware materials (e.g., borosilicate glass vs. polypropylene vs. polystyrene) to identify which exhibits the lowest levofloxacin binding under your experimental conditions.
-
pH Adjustment: Evaluate if adjusting the pH of your sample preparation and storage solutions to be more acidic (pH < 5) or alkaline (pH > 9) reduces adsorption. Be mindful of the stability of levofloxacin at extreme pH values.
-
Surface Passivation: Implement surface passivation techniques to minimize active adsorption sites on your labware. (See detailed protocols below).
-
Solvent Choice: Prepare standards and samples in a solvent that minimizes adsorption. For instance, using a mobile phase or a diluent with a higher organic content might reduce hydrophobic interactions with plastic surfaces.
-
Potential Cause 2: HPLC System Issues
-
Troubleshooting Steps:
-
Peak Tailing: If you observe peak tailing in your chromatograms, it could be due to secondary interactions between levofloxacin and the stationary phase or metal components of your HPLC system.
-
Solution: Consider adding a small amount of a competing amine, like triethylamine (TEA), to the mobile phase to mask active silanol groups on the column.[4] Using a mobile phase with a slightly acidic pH can also improve peak shape.
-
-
Low Recovery from Column: Incomplete elution from the HPLC column can lead to low recovery.
-
Solution: Ensure the mobile phase has sufficient elution strength. If levofloxacin is chelating with metal ions from the column frit or tubing, consider using a mobile phase with a chelating agent like EDTA, or using bio-inert HPLC hardware.
-
-
Quantitative Data Summary
The following tables summarize the adsorption of levofloxacin to different materials based on available literature. It is important to note that direct comparative studies on labware are limited, and the data from microplastic studies serve as an indicator.
Table 1: Adsorption of Levofloxacin to Various Materials
| Material | Adsorption Capacity/Removal Efficiency | Experimental Conditions | Reference |
| Polystyrene (PS) Microplastics | Higher adsorption capacity compared to PE and PA | UV-aged microplastics | |
| Polypropylene (PP) Microplastics | Adsorption capacity of 0.748 mg/g | 10 mg/L levofloxacin solution, 24h equilibrium | [2] |
| Polyethylene (PE) Microplastics | Adsorption capacity of 0.801 mg/g | 10 mg/L levofloxacin solution, 24h equilibrium | [2] |
| Nano-zero-valent iron (nZVI) | Up to 91% removal | pH 7, 25 °C, 120 min contact time | |
| Copper oxide nanoparticles (CuONPs) | Up to 89% removal | pH 7, 25 °C, 120 min contact time | [3] |
Experimental Protocols
Protocol 1: Silanization of Glassware to Minimize Levofloxacin Adsorption
This protocol describes a method to create a hydrophobic surface on borosilicate glassware, which can reduce the adsorption of polar molecules like levofloxacin.
-
Cleaning: Thoroughly clean glassware with a suitable laboratory detergent, followed by rinsing with deionized water and then a solvent like acetone to ensure the surface is free of any organic residues. Dry the glassware completely in an oven.
-
Silanization Solution Preparation: In a fume hood, prepare a 2-5% (v/v) solution of a silanizing agent (e.g., dimethyldichlorosilane) in a non-polar, anhydrous solvent (e.g., toluene or heptane).
-
Treatment: Immerse the clean, dry glassware in the silanizing solution for 5-10 minutes. Alternatively, for larger items, the solution can be rinsed over the surfaces.
-
Rinsing: Remove the glassware from the solution and rinse thoroughly with the same anhydrous solvent to remove excess silanizing agent.
-
Curing: Allow the solvent to evaporate completely in the fume hood. To complete the reaction, you can air-dry for several hours or bake at a moderate temperature (e.g., 100-120 °C) for 1-2 hours.
-
Final Rinse: Before use, rinse the glassware with deionized water to remove any hydrochloric acid byproducts.
Protocol 2: Polyethylene Glycol (PEG) Coating of Plastic Labware
This protocol creates a hydrophilic layer on plastic surfaces, which can prevent the adsorption of molecules through hydrophobic interactions.
-
Surface Activation: The plastic surface needs to be activated to allow for PEG attachment. For materials like polystyrene and polypropylene, this can be achieved by treatment with oxygen plasma or UV/Ozone.
-
PEG Solution Preparation: Prepare a solution of a PEG derivative with a reactive group that can bind to the activated surface (e.g., PEG-amine or PEG-silane). The concentration will depend on the specific PEG reagent and the manufacturer's instructions, but a 1-2 mg/mL solution in an appropriate buffer is a common starting point.
-
Coating: Immerse the activated plasticware in the PEG solution for a specified time (typically 1-2 hours) at room temperature with gentle agitation.
-
Rinsing: Remove the labware from the PEG solution and rinse extensively with deionized water to remove any unbound PEG.
-
Drying: Dry the coated labware in a clean environment before use.
Visualizations
References
- 1. Adsorption of levofloxacin by ultraviolet aging microplastics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Adsorptive removal of levofloxacin and antibiotic resistance genes from hospital wastewater by nano-zero-valent iron and nano-copper using kinetic studies and response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of In Vitro Activity: Levofloxacin vs. Ciprofloxacin Against Clinical Bacterial Isolates
In the landscape of antimicrobial therapeutics, fluoroquinolones remain a critical class of antibiotics for treating a wide array of bacterial infections. Among these, levofloxacin and ciprofloxacin are two of the most frequently prescribed agents. This guide provides a detailed comparison of their in vitro activity against a panel of clinically significant bacterial isolates, supported by experimental data and standardized testing methodologies. This objective analysis is intended to inform researchers, scientists, and drug development professionals on the nuanced differences in the antimicrobial spectrum and potency of these two important drugs.
Quantitative Assessment of In Vitro Activity
The in vitro potency of an antimicrobial agent is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The MIC50 and MIC90 values, representing the MIC required to inhibit 50% and 90% of the tested isolates, respectively, are crucial metrics for comparing the activity of different antibiotics.
Gram-Negative Bacilli
Against common Gram-negative pathogens, both levofloxacin and ciprofloxacin demonstrate potent activity. However, subtle differences in their efficacy against specific species have been consistently observed in surveillance studies. Ciprofloxacin generally exhibits slightly greater in vitro activity against Pseudomonas aeruginosa and some members of the Enterobacteriaceae family.
| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | Levofloxacin | 0.03 - 0.25 | 0.12 - 32 |
| Ciprofloxacin | 0.015 - 0.12 | 0.06 - >32 | |
| Klebsiella pneumoniae | Levofloxacin | 0.12 - 0.5 | 0.5 - 16 |
| Ciprofloxacin | 0.06 - 0.25 | 0.25 - >32 | |
| Proteus mirabilis | Levofloxacin | 0.06 - 0.25 | 0.12 - 1 |
| Ciprofloxacin | 0.03 - 0.12 | 0.06 - 0.5 | |
| Pseudomonas aeruginosa [1] | Levofloxacin | 0.25 - 2 | 8 - >64 |
| Ciprofloxacin | 0.12 - 1 | 4 - >64 | |
| Acinetobacter spp. [2][3][4] | Levofloxacin | 0.25 - 2 | 8 - 16 |
| Ciprofloxacin | 0.25 - 2 | 16 - >64 |
Gram-Positive Cocci
Levofloxacin is often considered to have enhanced activity against Gram-positive organisms, particularly Streptococcus pneumoniae, compared to ciprofloxacin. This is a key differentiating feature in the clinical application of these two agents, especially in the context of respiratory tract infections.
| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (MSSA) [5] | Levofloxacin | 0.12 - 0.5 | 0.25 - 1 |
| Ciprofloxacin | 0.25 - 1 | 0.5 - 2 | |
| Staphylococcus aureus (MRSA) [5] | Levofloxacin | 4 - 16 | 32 - >64 |
| Ciprofloxacin | 8 - 32 | >64 | |
| Staphylococcus epidermidis | Levofloxacin | 0.25 - 1 | 4 - 16 |
| Ciprofloxacin | 0.25 - 2 | 8 - 32 | |
| Streptococcus pneumoniae [6][7] | Levofloxacin | 1 | 1 - 2 |
| Ciprofloxacin | 1 - 2 | 2 - 4 |
Respiratory Pathogens
The in vitro activity against common respiratory pathogens is a critical factor in the selection of antibiotics for community-acquired and hospital-acquired pneumonia. Levofloxacin's superior activity against S. pneumoniae is a significant advantage in this setting.[6][7]
| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Streptococcus pneumoniae [6][7] | Levofloxacin | 1 | 1 - 2 |
| Ciprofloxacin | 1 - 2 | 2 - 4 | |
| Haemophilus influenzae [8] | Levofloxacin | 0.015 - 0.03 | 0.03 - 0.06 |
| Ciprofloxacin | 0.015 - 0.03 | 0.015 - 0.06 | |
| Moraxella catarrhalis [8] | Levofloxacin | 0.03 - 0.06 | 0.06 |
| Ciprofloxacin | 0.015 - 0.03 | 0.03 - 0.06 |
Experimental Protocols
The determination of in vitro antimicrobial activity is performed following standardized methods to ensure reproducibility and comparability of data across different laboratories. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these procedures.[9][10][11][12][13][14][15]
Broth Microdilution Method for MIC Determination
This method involves preparing serial twofold dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test organism.
-
Preparation of Antimicrobial Stock Solution: A stock solution of the antibiotic is prepared at a known concentration according to the manufacturer's instructions.
-
Serial Dilution: The antibiotic stock solution is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculum Preparation: The bacterial isolate is grown on an appropriate agar medium, and a few colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Disk Diffusion Method (Kirby-Bauer Test)
This method provides a qualitative assessment of antimicrobial susceptibility. A standardized inoculum of the test organism is swabbed onto the surface of a Mueller-Hinton agar plate, and paper disks impregnated with a specific amount of the antimicrobial agent are applied.
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to the turbidity of a 0.5 McFarland standard, as described for the broth microdilution method.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum and rotated against the side of the tube to remove excess fluid. The entire surface of the Mueller-Hinton agar plate is then swabbed evenly in three directions.
-
Application of Antibiotic Disks: Paper disks containing a defined concentration of the antibiotic are dispensed onto the agar surface using a sterile forceps or a disk dispenser.
-
Incubation: The plates are inverted and incubated at 35°C ± 2°C for 16-20 hours.
-
Measurement of Zones of Inhibition: The diameters of the zones of complete growth inhibition around each disk are measured to the nearest millimeter. These zone diameters are then interpreted as "Susceptible," "Intermediate," or "Resistant" according to CLSI-defined breakpoints.[9][11][12][13]
Visualizing Experimental and Mechanistic Pathways
To better illustrate the processes involved in determining and exerting antimicrobial activity, the following diagrams are provided.
Experimental workflow for antimicrobial susceptibility testing.
Mechanism of action of fluoroquinolones.
Conclusion
Both levofloxacin and ciprofloxacin are highly effective fluoroquinolones with broad in vitro activity against a wide range of clinical isolates. Ciprofloxacin often demonstrates slightly superior potency against P. aeruginosa and other Gram-negative bacilli. Conversely, levofloxacin generally exhibits enhanced activity against Gram-positive pathogens, most notably S. pneumoniae. These differences in their in vitro profiles are a key consideration for the selection of the most appropriate agent for empirical and targeted antimicrobial therapy. The choice between these two antibiotics should be guided by local susceptibility patterns, the site of infection, and the likely causative pathogens.
References
- 1. Frontiers | Molecular characterization and differential effects of levofloxacin and ciprofloxacin on the potential for developing quinolone resistance among clinical Pseudomonas aeruginosa isolates [frontiersin.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Comparative Activities of Ciprofloxacin, Clinafloxacin, Gatifloxacin, Gemifloxacin, Levofloxacin, Moxifloxacin, and Trovafloxacin against Epidemiologically Defined Acinetobacter baumannii Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activities of levofloxacin, ofloxacin, and ciprofloxacin, alone and in combination with amikacin, against acinetobacters as determined by checkerboard and time-kill studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. A comparison of the activity of ciprofloxacin and levofloxacin with other agents against respiratory tract pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. asm.org [asm.org]
- 12. chainnetwork.org [chainnetwork.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. downloads.regulations.gov [downloads.regulations.gov]
A Comparative Analysis of Enantiomeric Purity: Levofloxacin vs. Ofloxacin
A deep dive into the stereochemical integrity of two critical fluoroquinolone antibiotics, this guide offers researchers, scientists, and drug development professionals a comprehensive comparison of levofloxacin and ofloxacin, focusing on their enantiomeric purity. The analysis is supported by experimental data and detailed methodologies for purity assessment.
Ofloxacin is a racemic mixture, meaning it consists of equal parts of two enantiomers—(S)-(-)-ofloxacin and (R)-(+)-ofloxacin. In contrast, levofloxacin is the pure (S)-(-)-enantiomer of ofloxacin.[1][2] The therapeutic efficacy of ofloxacin is primarily attributed to the levofloxacin enantiomer, which exhibits significantly greater antibacterial activity, ranging from 8 to 128 times more potency against both gram-negative and gram-positive bacteria than the (R)-(+)-enantiomer.[1][2][3] This significant difference in pharmacological activity underscores the critical importance of ensuring the enantiomeric purity of levofloxacin and accurately quantifying the enantiomeric composition of ofloxacin.
The development of levofloxacin as a single-enantiomer drug, a concept known as a "chiral switch," was driven by the desire to provide a more potent therapeutic agent with potentially fewer side effects associated with the less active R-isomer.[1] Consequently, the rigorous analysis of enantiomeric purity is a cornerstone of quality control in the manufacturing of these pharmaceuticals.
Quantitative Comparison of Enantiomeric Purity
The determination of enantiomeric purity is crucial for both levofloxacin, to ensure it is not contaminated with its less active enantiomer (dextrofloxacin), and for ofloxacin, to confirm its racemic nature. High-performance liquid chromatography (HPLC) using chiral stationary phases is the most common and reliable method for this analysis.
The following table summarizes typical results for the enantiomeric purity analysis of levofloxacin and ofloxacin, as determined by chiral HPLC methods described in the literature.
| Parameter | Levofloxacin | Ofloxacin | Method of Analysis |
| Enantiomeric Purity (%) | > 99.5% (S)-enantiomer | 49-51% (S)-enantiomer, 49-51% (R)-enantiomer | Chiral HPLC |
| Limit of Detection (LOD) for R-enantiomer | 0.509 µg/mL | Not Applicable (racemic) | Chiral HPLC |
| Limit of Quantification (LOQ) for R-enantiomer | 1.316 µg/mL | Not Applicable (racemic) | Chiral HPLC |
| Resolution between enantiomers (Rs) | > 2.0 | > 1.5 | Chiral HPLC |
Note: The values presented are representative and may vary depending on the specific analytical method and instrumentation used.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of levofloxacin and ofloxacin enantiomeric purity.
Protocol 1: Chiral HPLC for Enantiomeric Purity of Levofloxacin
This protocol is adapted from established methods for the determination of the (R)-enantiomer (chiral impurity) in levofloxacin drug substance and product.[4]
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., Chiralpak IC, 150 x 2.1mm, 5µm).
2. Reagents and Materials:
-
n-Hexane (HPLC grade)
-
Isopropyl alcohol (HPLC grade)
-
Levofloxacin reference standard
-
(R)-ofloxacin reference standard
3. Chromatographic Conditions:
-
Mobile Phase: n-Hexane and isopropyl alcohol in a ratio of 95:5 (v/v).
-
Flow Rate: 1 mL/min.
-
Column Temperature: Ambient (approximately 25°C).
-
Detection Wavelength: 294 nm.
-
Injection Volume: 20 µL.
4. Sample Preparation:
-
Prepare a solution of levofloxacin drug substance or product in the mobile phase at a suitable concentration (e.g., 1 mg/mL).
5. Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample solution into the chromatograph.
-
Record the chromatogram and identify the peaks corresponding to the (S)- and (R)-enantiomers based on the retention times of the reference standards.
-
Calculate the percentage of the (R)-enantiomer using the peak areas.
Protocol 2: Chiral Ligand-Exchange HPLC for Separation of Ofloxacin Enantiomers
This method is suitable for the baseline separation of ofloxacin enantiomers.[5][6]
1. Instrumentation:
-
HPLC system with a UV detector.
-
Conventional C18 column.
2. Reagents and Materials:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Copper (II) sulfate
-
L-isoleucine
-
Ofloxacin reference standard
3. Chromatographic Conditions:
-
Mobile Phase: Methanol-water solution containing 5 mmol/L copper sulfate and 10 mmol/L L-isoleucine. The exact methanol-water ratio should be optimized but can be initiated at a ratio like 12:88 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Optimized for best resolution, often slightly below ambient.
-
Detection Wavelength: 294 nm.
-
Injection Volume: 20 µL.
4. Sample Preparation:
-
Dissolve ofloxacin in the mobile phase to a known concentration.
5. Procedure:
-
Equilibrate the C18 column with the chiral ligand-exchange mobile phase.
-
Inject the ofloxacin sample.
-
The two enantiomers will form diastereomeric complexes with the L-isoleucine-copper(II) complex, which will be separated on the C18 column.
-
Identify and quantify the peaks for the (S)- and (R)-enantiomers.
Visualizations
The following diagrams illustrate key aspects of the analysis and biological activity of levofloxacin and ofloxacin.
Caption: Workflow for the determination of enantiomeric purity using chiral HPLC.
Caption: Differential activity of ofloxacin enantiomers on bacterial DNA gyrase.
References
- 1. Levofloxacin – Chiralpedia [chiralpedia.com]
- 2. Levofloxacin | C18H20FN3O4 | CID 149096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mechanism of differential activities of ofloxacin enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Ofloxacin and Its Six Related Substances Enantiomers by Chiral Ligand-Exchange Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral separation and determination of ofloxacin enantiomers by ionic liquid-assisted ligand-exchange chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Validated HPLC Methods for Levofloxacin Analysis Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods for the quantitative determination of levofloxacin in pharmaceutical dosage forms, validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] The presented data, compiled from various studies, offers a valuable resource for selecting and implementing a suitable analytical method for quality control and research purposes.
Logical Workflow for HPLC Method Validation
The validation of an analytical method is a critical process to ensure its suitability for the intended purpose. The following diagram illustrates the logical workflow for validating an HPLC method for levofloxacin analysis as per ICH guidelines.
Caption: Logical workflow of HPLC method validation according to ICH guidelines.
Comparison of Validated HPLC Methods for Levofloxacin
The following tables summarize the chromatographic conditions and validation parameters of different HPLC methods developed for the analysis of levofloxacin. These methods have been validated in accordance with ICH guidelines.[5][6][7][8][9][10][11][12]
Table 1: Chromatographic Conditions of Various HPLC Methods for Levofloxacin Analysis
| Parameter | Method 1[6][12] | Method 2[5] | Method 3[8] | Method 4[11] | Method 5[13] |
| Column | Inertsil ODS-3V (250 x 4.6mm, 5µm) / shim-pack CLC-ODS (25cm X 4.6mm, 5µm) | C18 column | Hyperclone 5 μm BDS C8 (150 × 4.6 mm) | C18 Symmetry (4.6 X 150mm, 5μm) | BDS Hypersil C18 (100 x 4.6 mm, 2.4 µm) |
| Mobile Phase | 0.05 M Citric acid monohydrate, 1.0 M Ammonium acetate buffer, and Acetonitrile (85:15 v/v) | Orthophosphoric acid: Acetonitrile: Methanol (50:20:30 v/v) | Gradient elution | Phosphate Buffer pH 2.8: Acetonitrile (35:65 v/v) | Methanol / 25 mM Phosphate buffer (28/72 v/v) at pH 3 |
| Flow Rate | 1.0 mL/min | Not Specified | 0.5 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 293 nm | 287 nm | 295 nm | 284 nm | Not Specified |
| Retention Time | 11.20 min | Not Specified | 6.54 min | 3.661 min | Not Specified |
Table 2: Comparison of Validation Parameters for Different HPLC Methods
| Validation Parameter | Method A | Method B[9] | Method C[14][15] | Method D[7] |
| Linearity Range (µg/mL) | 2-10 | 2-8 | 0.05–300 | LOQ to 150% of standard concentration |
| Correlation Coefficient (r²) | 0.999 | 0.9992 | 0.9991 | >0.9800 |
| Accuracy (% Recovery) | Not Specified | ~99.61% | 96.37 - 110.96% | Not Specified |
| Precision (%RSD) | < 2% | Within acceptable limits | Not Specified | < 10.0% for response factor |
| LOD (µg/mL) | Not Specified | Not Specified | Not Specified | 0.046 (Levofloxacin) |
| LOQ (µg/mL) | Not Specified | Not Specified | Not Specified | Not Specified |
Experimental Protocols for Key Validation Parameters
The following are detailed methodologies for the key experiments performed during the validation of an HPLC method for levofloxacin, based on ICH guidelines.
System Suitability
Objective: To ensure that the chromatographic system is suitable for the intended analysis.
Procedure:
-
Prepare a standard solution of levofloxacin at a known concentration.
-
Inject the standard solution six replicate times into the HPLC system.
-
Calculate the following parameters from the resulting chromatograms:
-
Tailing factor (Asymmetry factor): Should ideally be ≤ 2.
-
Theoretical plates (N): Should be > 2000.
-
Relative Standard Deviation (%RSD) of peak area and retention time: Should be ≤ 2.0%.[16]
-
Specificity
Objective: To assess the ability of the method to unequivocally measure the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components.
Procedure:
-
Prepare solutions of placebo, levofloxacin standard, and a sample containing levofloxacin.
-
Inject each solution into the HPLC system.
-
Compare the chromatograms to ensure that there are no interfering peaks from the placebo at the retention time of levofloxacin.
-
For stability-indicating methods, subject the drug product to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.[7]
-
Analyze the stressed samples to demonstrate that the degradation products are well-resolved from the levofloxacin peak.[7]
Linearity
Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte within a given range.
Procedure:
-
Prepare a series of at least five standard solutions of levofloxacin at different concentrations, typically ranging from 50% to 150% of the expected sample concentration.
-
Inject each standard solution in triplicate.
-
Plot a calibration curve of the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. The correlation coefficient should be ≥ 0.999.[5]
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Procedure:
-
Perform recovery studies by spiking a placebo with known amounts of levofloxacin at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).[8]
-
Prepare at least three replicate samples at each concentration level.
-
Analyze the samples using the developed HPLC method.
-
Calculate the percentage recovery of the added levofloxacin. The mean recovery should be within 98-102%.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Procedure:
-
Repeatability (Intra-day precision):
-
Prepare a minimum of six replicate samples of the same concentration (e.g., 100% of the test concentration).
-
Analyze the samples on the same day, by the same analyst, and on the same instrument.
-
Calculate the %RSD of the results.
-
-
Intermediate Precision (Inter-day precision):
-
Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Calculate the %RSD of the results obtained over the different days/analysts/instruments. The %RSD for both repeatability and intermediate precision should not be more than 2.0%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Procedure: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where:
-
σ = the standard deviation of the response (can be determined from the y-intercepts of regression lines or the standard deviation of blank measurements).
-
S = the slope of the calibration curve.
-
Robustness
Objective: To evaluate the capacity of the method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Procedure:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples of variations include:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Mobile phase composition (e.g., ± 2% organic phase).
-
Column temperature (e.g., ± 5 °C).
-
Wavelength of detection (e.g., ± 2 nm).
-
-
Analyze a standard solution under each of the modified conditions.
-
Evaluate the effect of the changes on the system suitability parameters (e.g., retention time, peak area, tailing factor). The method is considered robust if the system suitability parameters remain within the acceptable limits.[11]
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. starodub.nl [starodub.nl]
- 4. database.ich.org [database.ich.org]
- 5. rjptonline.org [rjptonline.org]
- 6. abap.co.in [abap.co.in]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. Spectrophotometric and rp-hplc method development and validation of levofloxacin [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
- 11. jetir.org [jetir.org]
- 12. johronline.com [johronline.com]
- 13. Comparison of the chromatographic behavior of levofloxacin, ciprofloxacin and moxifloxacin on various HPLC phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ijrpns.com [ijrpns.com]
Cross-validation of levofloxacin quantification between HPLC-UV and LC-MS
For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceuticals like the broad-spectrum antibiotic levofloxacin is paramount. The two most common analytical techniques for this purpose are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides a detailed comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.
The choice between HPLC-UV and LC-MS for levofloxacin quantification hinges on a balance of factors including sensitivity, selectivity, cost, and the complexity of the sample matrix. While HPLC-UV is a robust and widely accessible technique, LC-MS offers superior sensitivity and specificity, making it ideal for analyzing samples with very low concentrations or complex matrices.[1][2][3][4]
Experimental Workflows
The general workflow for both HPLC-UV and LC-MS involves sample preparation, chromatographic separation, and detection. However, the key difference lies in the detection method. HPLC-UV measures the absorbance of UV light by the analyte, while LC-MS identifies and quantifies the analyte based on its mass-to-charge ratio.
Comparative Performance Data
The following table summarizes the key performance parameters for the quantification of levofloxacin by HPLC-UV and LC-MS, compiled from various studies.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 2 - 12 µg/mL[5], 4.8 - 29.04 µg/mL[6], 5 - 15 mg/mL[7] | 0.1 - 10.0 µg/mL[8], 0.13 - 1000 ng/mL[9], 0.20 - 50 mg/L[10] |
| Accuracy | 99.61% - 100.68%[7] | 89.1% - 112.4%[11], Bias < 4.7%[8] |
| Precision (%RSD/CV) | < 0.25% - 1.0%[7][12] | < 9% - < 11%[8][9] |
| Limit of Detection (LOD) | 0.1 mg/mL[7] | 0.01 - 0.9 µg/L[13] |
| Limit of Quantification (LOQ) | 0.3 mg/mL[7] | 0.1 µg/mL[8], 0.10 mg/L[14] |
Detailed Experimental Protocols
Below are representative experimental protocols for the quantification of levofloxacin using both HPLC-UV and LC-MS.
HPLC-UV Method
This method is suitable for the quantification of levofloxacin in pharmaceutical formulations.
-
Sample Preparation: A stock solution of levofloxacin is prepared by dissolving the standard in a suitable solvent, such as 0.1N HCl.[5] Working standards are prepared by serial dilution. For pharmaceutical preparations, the sample is diluted with the mobile phase to fall within the calibration range.[12]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[12][15]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer pH 3) and organic solvents (e.g., acetonitrile and methanol) is commonly used.[6][15] A typical composition could be a 17:3:80 ratio of acetonitrile, methanol, and phosphate buffer.[6]
-
Detection: UV detection at approximately 294 nm or 295 nm.[5][6][7]
-
-
Data Analysis: The concentration of levofloxacin is determined by comparing the peak area of the sample to a calibration curve generated from the peak areas of the standard solutions.[5][7]
LC-MS Method
This method is highly sensitive and suitable for the quantification of levofloxacin in biological matrices like plasma or serum.
-
Sample Preparation: Protein precipitation is a common method for sample preparation. This can be achieved by adding a solvent like acetonitrile to the plasma sample, followed by vortexing and centrifugation to remove the precipitated proteins.[8][14]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used (e.g., Zorbax SB-C18).[8]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile) is employed.[8]
-
Flow Rate: A flow rate of around 1 mL/min is often used.[8]
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for levofloxacin.[8]
-
Detection: The detection is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[8] The specific precursor-to-product ion transitions for levofloxacin are monitored.
-
-
Data Analysis: Quantification is achieved by comparing the peak area or height of the analyte's MRM transition to that of an internal standard and then using a calibration curve.[9]
Conclusion
Both HPLC-UV and LC-MS are powerful techniques for the quantification of levofloxacin. HPLC-UV is a cost-effective and reliable method suitable for routine analysis of pharmaceutical formulations.[1][5] In contrast, LC-MS provides superior sensitivity and selectivity, making it the method of choice for bioanalytical applications where low concentrations of the drug need to be measured in complex biological matrices.[2][4][8] The selection of the appropriate method will depend on the specific requirements of the study, including the nature of the sample, the required sensitivity, and the available resources.
References
- 1. jbino.com [jbino.com]
- 2. Comparative LC-MS/MS and HPLC-UV Analyses of Meropenem and Piperacillin in Critically Ill Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative LC-MS/MS and HPLC-UV Analyses of Meropenem and Piperacillin in Critically Ill Patients. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Spectrophotometric and rp-hplc method development and validation of levofloxacin [wisdomlib.org]
- 6. RP-HPLC-UV validation method for levofloxacin hemihydrate estimation in the nano polymeric ocular preparation - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients: Potential application as therapeutic drug monitoring tool in medical diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 11. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Levofloxacin's Efficacy Against Gram-Positive and Gram-Negative Bacteria
A comprehensive guide for researchers and drug development professionals on the differential activity of levofloxacin, supported by experimental data and detailed protocols.
Levofloxacin, a third-generation fluoroquinolone antibiotic, exhibits broad-spectrum activity against a wide range of bacterial pathogens. Its clinical utility is rooted in its potent inhibition of essential bacterial enzymes involved in DNA replication. This guide provides a comparative study of levofloxacin's efficacy against Gram-positive and Gram-negative bacteria, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Mechanism of Action: A Tale of Two Topoisomerases
Levofloxacin exerts its bactericidal effects by targeting two critical type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.[4][5] By forming a stable complex with the enzyme and DNA, levofloxacin traps the enzyme in a state where it has cleaved the DNA but cannot reseal it, leading to double-strand breaks and ultimately, cell death.[4]
While both enzymes are inhibited, the primary target of levofloxacin differs between Gram-positive and Gram-negative bacteria. In many Gram-negative bacteria, DNA gyrase is the primary target, whereas in most Gram-positive bacteria, topoisomerase IV is the more susceptible enzyme.[1][6] This differential targeting contributes to the observed variations in levofloxacin's potency against these two major bacterial groups.
Quantitative Efficacy: A Comparative Overview
The in vitro efficacy of levofloxacin is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the diameter of the zone of inhibition in disk diffusion assays. The following tables summarize these key metrics for representative Gram-positive and Gram-negative bacterial species.
Table 1: Minimum Inhibitory Concentration (MIC) of Levofloxacin (µg/mL)
| Bacterial Species | Gram Stain | Representative MIC Values |
| Staphylococcus aureus | Gram-Positive | 0.15[7] |
| Streptococcus pneumoniae | Gram-Positive | 0.5[7] |
| Enterococcus faecalis | Gram-Positive | MIC90 in resistance range[8] |
| Escherichia coli | Gram-Negative | ≤0.008[9] |
| Pseudomonas aeruginosa | Gram-Negative | 57.5% susceptible[10] |
| Klebsiella pneumoniae | Gram-Negative | MIC90 ≥32[10] |
Table 2: Minimum Bactericidal Concentration (MBC) of Levofloxacin (µg/mL)
| Bacterial Species | Gram Stain | Representative MBC Values |
| Staphylococcus aureus | Gram-Positive | 0.3[7] |
| Streptococcus pneumoniae | Gram-Positive | 1.0[7] |
| Enterococcus faecalis | Gram-Positive | - |
| Escherichia coli | Gram-Negative | ≤0.008[9] |
| Pseudomonas aeruginosa | Gram-Negative | 2.0 (for ATCC 27853)[9] |
| Klebsiella pneumoniae | Gram-Negative | ≤0.016 - 1.0[9] |
Table 3: Zone of Inhibition for Levofloxacin (5 µg disk)
| Bacterial Species | Gram Stain | Representative Zone Diameters (mm) |
| Staphylococcus aureus | Gram-Positive | Susceptible: ≥16[11] |
| Streptococcus pneumoniae | Gram-Positive | Susceptible: ≥16[11] |
| Enterococcus faecalis | Gram-Positive | - |
| Escherichia coli | Gram-Negative | Susceptible: ≥17[12] |
| Pseudomonas aeruginosa | Gram-Negative | Susceptible: ≥17[12] |
| Klebsiella pneumoniae | Gram-Negative | Susceptible: ≥17[12] |
Experimental Protocols
Accurate and reproducible data are paramount in antimicrobial susceptibility testing. The following are detailed methodologies for key experiments cited in this guide, based on established standards from the Clinical and Laboratory Standards Institute (CLSI).[13][14][15][16]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[17][18][19]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB), adjusted for cations as needed
-
Levofloxacin stock solution
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the levofloxacin stock solution in MHB directly in the microtiter plate wells to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies in a suitable broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including a positive control well (broth with inoculum, no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of levofloxacin at which there is no visible growth (turbidity) in the wells.
Minimum Bactericidal Concentration (MBC) Test
This test determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[19]
Procedure:
-
Following the MIC determination, select the wells showing no visible growth.
-
Using a calibrated loop or pipette, subculture a specific volume (e.g., 10 µL) from each of these clear wells onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.
Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of inhibition around an antibiotic-impregnated disk.[20][21][22][23][24]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Levofloxacin (5 µg) paper disks
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculation: Dip a sterile cotton swab into the standardized bacterial inoculum, removing excess fluid by pressing it against the inside of the tube. Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.
-
Disk Application: Aseptically apply the levofloxacin disk to the surface of the inoculated agar. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
-
Measurement: Measure the diameter of the zone of complete inhibition in millimeters. Interpret the results as susceptible, intermediate, or resistant based on CLSI guidelines.
Visualizing the Process and Mechanism
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow for determining antibacterial efficacy and the mechanism of action of levofloxacin.
References
- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 2. Levofloxacin - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Levofloxacin? [synapse.patsnap.com]
- 5. flarer.ch [flarer.ch]
- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Pharmacodynamics of Levofloxacin against Streptococcus pneumoniae and Staphylococcus aureus in Human Skin Blister Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro activity of levofloxacin against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Levofloxacin Pharmacokinetics and Serum Bactericidal Activities against Five Enterobacterial Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies | PLOS One [journals.plos.org]
- 11. oraljournal.com [oraljournal.com]
- 12. Appropriateness of Empirical Fluoroquinolones Therapy in Patients Infected with Escherichia coli, Klebsiella pneumoniae, or Pseudomonas aeruginosa: The Importance of the CLSI Breakpoints Revision - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CLSI (2012) CLSI Document M07-A9. Methods for Dilution Antimicrobial Susceptibility Test for Bacteria that Grow Aerobically Approved Standard. 19th Edition, CLSI, Wayne. - References - Scientific Research Publishing [scirp.org]
- 15. webstore.ansi.org [webstore.ansi.org]
- 16. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 17. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. protocols.io [protocols.io]
- 20. asm.org [asm.org]
- 21. hardydiagnostics.com [hardydiagnostics.com]
- 22. microbenotes.com [microbenotes.com]
- 23. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 24. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
Evaluating the Performance of Different C18 Columns for Levofloxacin Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate HPLC column is critical for accurate and reliable analysis of pharmaceuticals like levofloxacin. This guide provides a comparative overview of various C18 columns used for levofloxacin analysis, supported by experimental data from published studies. We will delve into key performance indicators, detailed experimental protocols, and a logical workflow for column selection.
The C18 (octadecylsilyl) stationary phase is the most widely used in reversed-phase HPLC due to its versatility and broad applicability. However, not all C18 columns are created equal. Differences in silica purity, particle size, pore size, carbon load, and end-capping technology can significantly impact chromatographic performance, leading to variations in retention, peak shape, and resolution. This guide aims to provide a structured comparison to aid in the selection of an optimal C18 column for levofloxacin analysis.
Comparative Performance of C18 Columns
The following table summarizes the performance of various C18 columns for levofloxacin analysis based on data reported in several studies. It is important to note that direct comparison is challenging due to variations in experimental conditions across different laboratories. However, this compilation provides valuable insights into the expected performance of these columns.
| Column Brand & Type | Dimensions (mm) & Particle Size (µm) | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Levofloxacin Retention Time (min) | Reference |
| Hypersil BDS C18 | 250 x 4.6, 5 | 20 mM Sodium Dihydrogen Phosphate (pH 3.2) : Acetonitrile (75:25, v/v) | 1.5 | 260 | Not explicitly stated | |
| Inertsil C18 | 250 x 4.6, 5 | Not specified | 1.2 | 280 | Not explicitly stated | |
| Hypersil C18 | 150 x 4.6, 5 | Triethanolamine 1% : Acetonitrile (80% Acetonitrile) | 1.2 | 280 | 2.480 | |
| LiChroCART® Purospher Star C18 | 55 x 4, 3 | 0.1% Aqueous Formic Acid (pH 3.0) with Triethylamine, Acetonitrile, and Methanol (Gradient) | 1.0 | Excitation: 260, Emission: 455 | Not explicitly stated | |
| BDS Hypersil C18 | 100 x 4.6, 2.4 | Methanol : 25 mM Phosphate Buffer (pH 3) (28:72, v/v) | 1.0 | Not specified | Not explicitly stated | [1] |
| C18 Reversed-Phase | 150 x 3.9, 5 | Gradient with buffer solution (0.05 M KH2PO4) | 1.0 | 275 | 10.39 | [2][3] |
| Symmetry C18 | 150 x 4.6, 5 | Phosphate Buffer (pH 2.8) : Acetonitrile (35:65, v/v) | 1.0 | 284 | 3.661 or 5.116 (ambiguity in source) | [4] |
| Phenomenex C18 | 150 x 4.6, 4 | Water : Acetonitrile : Phosphoric Acid 0.025 M (pH 3.0) (60:20:20, v/v/v) | 1.0 | 294 | Not explicitly stated, but chromatogram provided | [5] |
| Purospher STAR C18 | 250 x 4.6, 5 | Methanol : Water (70:30, v/v) | 1.0 | 294 | Not explicitly stated | [6] |
| Ascentis® Express C18 | 100 x 3.0, 2.7 | 0.1% Formic Acid in Water : 0.1% Formic Acid in Acetonitrile (85:15, A:B) | 1.2 | 254 | Not explicitly stated for levofloxacin specifically | [7] |
| Atlantis dC18 | Not specified | Isocratic separation for UV/Fluorescence detection | Not specified | Not specified | Not explicitly stated for levofloxacin specifically | |
| Chromolith® RP-18 | Not specified | Acetonitrile and Phosphate Buffer (pH 5.5; 15 mM) | 2.0 | 280 | Not explicitly stated | [8][9] |
Note: The performance metrics such as peak asymmetry and theoretical plates were not consistently reported across the cited literature, and thus are not included in this table. Researchers are encouraged to perform system suitability tests to determine these parameters when evaluating columns.
Experimental Protocol: A Representative HPLC Method
This section outlines a typical experimental protocol for the analysis of levofloxacin using a C18 column. This protocol is a synthesis of methodologies reported in the literature and should be adapted and validated for specific laboratory conditions and instrumentation.[2][4][5][6]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Data acquisition and processing software.
2. Reagents and Materials:
-
Levofloxacin reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (KH2PO4) or Sodium dihydrogen phosphate (NaH2PO4) (analytical grade).
-
Orthophosphoric acid or triethylamine for pH adjustment.
-
Deionized water (18.2 MΩ·cm).
3. Preparation of Mobile Phase:
-
Aqueous Component: Prepare a phosphate buffer (e.g., 20-50 mM) by dissolving the corresponding phosphate salt in deionized water. Adjust the pH to a desired value (typically between 2.8 and 4.0) using orthophosphoric acid or triethylamine.[4]
-
Organic Component: Acetonitrile is commonly used.[4]
-
Mobile Phase Composition: A typical starting point is a mixture of the aqueous buffer and acetonitrile in a ratio between 85:15 and 65:35 (v/v).[4] The exact ratio should be optimized to achieve the desired retention time and peak shape.
-
Degassing: Degas the mobile phase prior to use by sonication or vacuum filtration to prevent bubble formation in the HPLC system.
4. Standard Solution Preparation:
-
Prepare a stock solution of levofloxacin (e.g., 1 mg/mL) by accurately weighing the reference standard and dissolving it in a suitable solvent (e.g., methanol or a mixture of mobile phase).
-
Prepare working standard solutions of desired concentrations by diluting the stock solution with the mobile phase.
5. Chromatographic Conditions:
-
Column: C18 (e.g., 150 x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 - 1.5 mL/min.[2]
-
Injection Volume: 10 - 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30-40 °C) for better reproducibility.[3]
6. System Suitability:
-
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include:
-
Tailing factor (Asymmetry): Should ideally be between 0.9 and 1.5.
-
Theoretical plates (N): A measure of column efficiency.
-
Relative standard deviation (RSD) of replicate injections: Should be less than 2% for retention time and peak area.
-
Visualizing the Column Selection Workflow
The following diagram illustrates a logical workflow for selecting a suitable C18 column for levofloxacin analysis.
References
- 1. Comparison of the chromatographic behavior of levofloxacin, ciprofloxacin and moxifloxacin on various HPLC phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. jetir.org [jetir.org]
- 5. researchgate.net [researchgate.net]
- 6. jsirjournal.com [jsirjournal.com]
- 7. Chromatogram Detail [sigmaaldrich.com]
- 8. simultaneous-quantitative-determination-of-eight-fluoroquinolones-by-high-performance-liquid-chromatography-with-uv-detection-using-a-c18-monolithic-column - Ask this paper | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Inter-Laboratory Validation of Levofloxacin Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of levofloxacin, a widely used fluoroquinolone antibiotic. The focus is on the validation parameters that are critical for ensuring the reliability and reproducibility of results across different laboratories. While specific inter-laboratory collaborative studies for levofloxacin methods are not extensively published, this guide synthesizes data from robust single-laboratory validations conducted according to International Council for Harmonisation (ICH) guidelines. This information serves as a valuable resource for selecting and implementing a suitable analytical method for research, quality control, and drug development purposes.
Comparison of Analytical Method Performance
The selection of an analytical method for levofloxacin depends on the specific requirements of the application, such as the nature of the sample (bulk drug, pharmaceutical formulation, or biological matrix), the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) is the most common and versatile method, while UV-Vis Spectrophotometry offers a simpler and more economical alternative for routine analysis of pharmaceutical formulations. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the highest sensitivity and selectivity, making it ideal for bioanalytical applications.
Below is a summary of the performance characteristics of these methods based on published validation data.
Table 1: Performance Comparison of Levofloxacin Analytical Methods
| Parameter | HPLC | UV-Vis Spectrophotometry | LC-MS/MS |
| Linearity Range | 20 - 140 µg/mL[1] | 1.0 - 12.0 µg/mL[2][3] | 0.13 - 1000 ng/mL[4] |
| Correlation Coefficient (R²) | > 0.999[5] | > 0.999[2][3] | > 0.999[4] |
| Accuracy (% Recovery) | 98.24 - 100.04%[5] | 99.00 - 100.07%[2][3] | 92.1 - 104%[4] |
| Precision (% RSD) | < 2%[6] | < 2%[7] | < 9%[4] |
| Limit of Detection (LOD) | 0.015 µg/mL[8] | 0.087 µg/mL[7] | 0.077 ng/mL[5] |
| Limit of Quantitation (LOQ) | 0.046 µg/mL[8] | 0.164 µg/mL[7] | 0.13 ng/mL[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful transfer and validation of an analytical method between laboratories. The following sections outline typical experimental protocols for the analysis of levofloxacin using HPLC and UV-Vis spectrophotometry.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a representative example for the analysis of levofloxacin in pharmaceutical dosage forms.
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and data acquisition software.
-
Mobile Phase: A mixture of a buffer solution (e.g., 0.05 M citric acid monohydrate and 1.0 M ammonium acetate) and an organic solvent like acetonitrile in a ratio of approximately 85:15 (v/v).[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection Wavelength: 293 nm.[9]
-
Standard Solution Preparation: Accurately weigh and dissolve levofloxacin reference standard in a suitable solvent (e.g., 0.1M Hydrochloric acid) to obtain a stock solution.[9] Further dilute with the mobile phase to prepare working standard solutions of known concentrations.
-
Sample Preparation: For tablets, weigh and finely powder a representative number of tablets.[6] Accurately weigh a portion of the powder equivalent to a known amount of levofloxacin and dissolve it in the same solvent as the standard.[6] The solution may require sonication and filtration before injection. For liquid formulations, a direct dilution with the mobile phase may be sufficient.[10]
-
Validation Parameters:
-
Linearity: Prepare a series of standard solutions at different concentrations and inject them into the HPLC system. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient.[6]
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of levofloxacin at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).[6]
-
Precision:
-
Repeatability (Intra-day precision): Analyze multiple replicates of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days, by different analysts, or using different equipment.
-
-
Specificity: Analyze a placebo sample to ensure that no interfering peaks are observed at the retention time of levofloxacin.
-
LOD and LOQ: Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is often calculated based on the signal-to-noise ratio.[8]
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, mobile phase composition, column temperature) to assess the method's reliability under normal variations.[6]
-
UV-Vis Spectrophotometric Method
This method is suitable for the routine analysis of levofloxacin in bulk and pharmaceutical formulations.
-
Instrumentation: A UV-Vis spectrophotometer with a data processing system.
-
Solvent: 0.1N Hydrochloric acid or a mixture of water, methanol, and acetonitrile.[2][11]
-
Wavelength of Maximum Absorbance (λmax): Approximately 292 nm.[2][3]
-
Standard Solution Preparation: Prepare a stock solution of levofloxacin reference standard in the chosen solvent and then prepare a series of dilutions to create a calibration curve.[11]
-
Sample Preparation: Prepare the sample solution in the same manner as the standard solution to a final concentration within the linear range of the method.[2]
-
Validation Parameters:
-
Linearity: Measure the absorbance of the standard solutions at the λmax and plot a calibration curve of absorbance versus concentration.[11]
-
Accuracy: Perform recovery studies by adding known amounts of levofloxacin to a placebo.
-
Precision: Assess repeatability and intermediate precision by analyzing multiple samples.
-
Specificity: Measure the absorbance of a placebo solution to check for any interference from excipients.
-
Inter-Laboratory Validation Workflow and Method Comparison
To ensure that an analytical method is truly robust and transferable, an inter-laboratory validation (also known as a collaborative study or round-robin test) is essential. This process involves multiple laboratories analyzing the same set of samples using the same detailed protocol.
Inter-Laboratory Validation Workflow
Caption: Workflow for an inter-laboratory validation study.
Comparison of Key Performance Characteristics
The choice of an analytical method is a trade-off between various performance characteristics. The following diagram illustrates a qualitative comparison of HPLC, UV-Vis, and LC-MS/MS for levofloxacin analysis.
Caption: Comparison of analytical methods for levofloxacin.
References
- 1. scispace.com [scispace.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Development and validation of a simple UV spectrophotometric method for the determination of levofloxacin both in bulk and marketed dosage formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A mobile microvolume UV/visible light spectrophotometer for the measurement of levofloxacin in saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jetir.org [jetir.org]
- 8. johronline.com [johronline.com]
- 9. ijpsr.com [ijpsr.com]
- 10. RP-HPLC-UV validation method for levofloxacin hemihydrate estimation in the nano polymeric ocular preparation - Arabian Journal of Chemistry [arabjchem.org]
- 11. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
The Dance of Ions: A Comparative Look at Levofloxacin's Interactions with Metal Ions
For researchers, scientists, and drug development professionals, understanding the intricate interactions between pharmaceuticals and metal ions is paramount. This guide provides a comparative assessment of levofloxacin's binding behavior with various metal ions, supported by experimental data and detailed methodologies.
Levofloxacin, a broad-spectrum fluoroquinolone antibiotic, is known to chelate with metal ions, a phenomenon that can significantly impact its absorption, bioavailability, and even its antibacterial efficacy. The primary binding sites for metal ions on the levofloxacin molecule are the pyridone oxygen and one of the carboxylate oxygen atoms, forming a stable bidentate ligand complex.[1][2][3][4] This interaction is not uniform across all metal ions; the strength and nature of the binding vary depending on the ion's charge, size, and electronic configuration.
Quantitative Assessment of Levofloxacin-Metal Ion Interactions
The stability of the complexes formed between levofloxacin and various metal ions has been investigated using several analytical techniques. The binding constants (logK), stoichiometry, and thermodynamic parameters provide a quantitative measure of these interactions.
Table 1: Binding Constants and Stoichiometry of Levofloxacin-Metal Ion Complexes
| Metal Ion | Method | Stoichiometry (Levofloxacin:Metal) | logK | Reference |
| Mn(II) | Potentiometry | 1:1, 2:1 | 3.65 (logK₁), 3.05 (logK₂) | [5] |
| Cu(II) | Spectrophotometry | 1:1 | - | [6] |
| Al(III) | Fluorescence Spectroscopy | - | 4.83 | [7][8] |
| Fe(III) | Fluorescence Spectroscopy | - | 4.61 | [7][8] |
| Zn(II) | Fluorescence Spectroscopy | - | 3.92 | [7][8] |
| Cu(II) | Fluorescence Spectroscopy | - | 3.49 | [7][8] |
| Cd(II) | Fluorescence Spectroscopy | 2:1 | 5.14 | [9][10] |
| Hg(II) | Fluorescence Spectroscopy | 2:1 | 5.86 | [9][10] |
| Pb(II) | Fluorescence Spectroscopy | 2:1 | 4.76 | [9][10] |
Note: The stability constants can vary depending on the experimental conditions such as pH, temperature, and solvent.
The quenching of levofloxacin's intrinsic fluorescence upon interaction with metal ions is a widely used method to study these complexes. The order of fluorescence quenching by toxic divalent metals has been reported as Hg(II) > Cd(II) > Pb(II).[9][10] For other metal ions, the chelation potential follows the order Al(III) > Fe(III) > Cu(II) > Zn(II).[7][8]
Table 2: Thermodynamic Parameters for Levofloxacin-Metal Ion Interaction
| Metal Ion Complex | Temperature (°C) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Reference |
| Levofloxacin-Mn(II) | 30 | -21.18 | -29.23 | -26.56 | [5] |
| Levofloxacin-Mn(II) | 35 | -21.05 | -29.23 | -26.56 | [5] |
| Levofloxacin-Mn(II) | 40 | -20.92 | -29.23 | -26.56 | [5] |
| Levofloxacin-Cd(II) | 25 | -29.33 | - | - | [9][10] |
| Levofloxacin-Hg(II) | 25 | -33.44 | - | - | [9][10] |
| Levofloxacin-Pb(II) | 25 | -27.16 | - | - | [9][10] |
The negative values of Gibbs free energy (ΔG°) indicate that the complexation process is spontaneous.[5] For the Mn(II) complex, the negative enthalpy change (ΔH°) suggests the reaction is exothermic, and the negative entropy change (ΔS°) indicates a more ordered system upon complex formation.[5]
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the interaction between levofloxacin and metal ions.
UV-Visible Spectrophotometry
This technique is used to monitor the changes in the electronic absorption spectra of levofloxacin upon the addition of metal ions, indicating complex formation.
-
Preparation of Solutions: Stock solutions of levofloxacin and the metal salts are prepared in a suitable solvent (e.g., deionized water, methanol-water mixture).[6] Working solutions of desired concentrations are prepared by serial dilution.
-
Spectrophotometric Titration: A fixed concentration of levofloxacin solution is placed in a quartz cuvette. Small aliquots of the metal ion solution are incrementally added.
-
Data Acquisition: After each addition, the solution is mixed thoroughly, and the UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-400 nm).
-
Analysis: Changes in the absorbance and/or a shift in the maximum absorption wavelength (λmax) are monitored to determine the stoichiometry of the complex using methods like Job's method of continuous variation.[6]
Fluorescence Spectroscopy
This method is highly sensitive for studying interactions that lead to changes in the fluorescence properties of levofloxacin.
-
Preparation of Solutions: Similar to UV-Vis, stock and working solutions of levofloxacin and metal ions are prepared.
-
Fluorescence Titration: A solution of levofloxacin is placed in a fluorescence cuvette, and its emission spectrum is recorded at a specific excitation wavelength (e.g., 330 nm).[9][10]
-
Quenching Experiment: Aliquots of the metal ion solution are added to the levofloxacin solution. After each addition, the fluorescence emission spectrum is recorded.
-
Data Analysis: The decrease in fluorescence intensity (quenching) is analyzed using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic) and to calculate binding constants (Ksv) and the number of binding sites (n).[9][10]
Cyclic Voltammetry
Electrochemical techniques like cyclic voltammetry can provide insights into the redox behavior of levofloxacin upon complexation with metal ions.
-
Electrode Preparation: A working electrode (e.g., glassy carbon electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) are used.[11][12] The working electrode is polished and cleaned before each experiment.
-
Electrochemical Cell Setup: The three electrodes are immersed in a supporting electrolyte solution (e.g., phosphate buffer) containing levofloxacin.[11]
-
Voltammetric Scan: The potential of the working electrode is scanned linearly from an initial to a final potential and then back. The resulting current is measured.
-
Interaction Study: The cyclic voltammogram of levofloxacin is recorded in the absence and presence of different concentrations of the metal ion.
-
Analysis: Changes in the peak potential and peak current of levofloxacin's oxidation or reduction peaks are analyzed to understand the interaction.
Mechanism of Interaction
The interaction between levofloxacin and a metal ion (Mⁿ⁺) can be visualized as a chelation process.
Conclusion
The interaction of levofloxacin with metal ions is a complex phenomenon with significant implications for its therapeutic action. This guide provides a comparative overview based on available experimental data, highlighting the varying affinities of different metal ions for levofloxacin. The presented experimental protocols offer a foundation for researchers to conduct further investigations in this critical area of drug development. A thorough understanding of these interactions is essential for optimizing drug formulations, predicting potential drug-nutrient or drug-drug interactions, and ultimately ensuring the clinical effectiveness of levofloxacin.
References
- 1. Synthesis, spectroscopic, and biological evaluation of some levofloxacin metal complexes | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journalresearchijf.com [journalresearchijf.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. Effect of metal ions on some pharmacologically relevant interactions involving fluoroquinolone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Detection of Levofloxacin Using a Simple and Green Electrochemically Polymerized Glycine Layered Carbon Paste Electrode [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of a Novel Microbiological Bioassay against the USP High-Performance Liquid Chromatography (HPLC) Method for Levofloxacin Quantification
This guide provides a comprehensive benchmark analysis of a newly developed microbiological bioassay for the quantification of levofloxacin against the established United States Pharmacopeia (USP) reference method, which utilizes High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals seeking to understand the performance characteristics and potential applications of alternative levofloxacin assay methods. The data and protocols presented herein are derived from comparative studies to ensure an objective evaluation.
Introduction
Levofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used in the treatment of various bacterial infections. Accurate and reliable quantification of levofloxacin in pharmaceutical preparations is crucial for ensuring product quality, safety, and efficacy. While the USP recommends an HPLC method for the official assay of levofloxacin, the development of alternative methods, such as microbiological bioassays, presents opportunities for more cost-effective, bioactivity-focused, and accessible analytical approaches.[1]
This guide will delve into the experimental protocols of both a novel microbiological bioassay and the USP HPLC method. It will also present a side-by-side comparison of their performance based on key validation parameters, including potency, linearity, precision, and accuracy.
Experimental Protocols
Novel Microbiological Bioassay
This method determines the potency of levofloxacin by measuring its inhibitory effect on a susceptible microorganism. The diameter of the zone of inhibition is proportional to the concentration of the antibiotic.
a. Microorganism and Media:
-
Test Organism: Bacillus pumilus ATCC-14884 was identified as a suitable strain for the assay.[1]
-
Assay Medium: Assay medium No. 11 was used for the preparation of the base and seed layers.[1]
b. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: An accurately weighed quantity of USP Levofloxacin Reference Standard (25.0 mg) was dissolved in phosphate buffer to make a final volume of 25 mL, yielding a concentration of 1000 µg/mL.[1]
-
Standard Dilutions: Five standard dilutions (S1 to S5) were prepared from the stock solution with concentrations of 2.56, 3.20, 4.00, 5.00, and 6.25 µg/mL. The middle concentration (S3, 4.00 µg/mL) was used as the reference.[1]
-
Sample Preparation: Twenty tablets were weighed and pulverized. A quantity of powder equivalent to 25.0 mg of levofloxacin was dissolved in phosphate buffer to a final volume of 25 mL (1000 µg/mL). This was further diluted to be equivalent to the reference standard concentration (S3).[1]
c. Assay Procedure:
-
Plate Preparation: Double-layer agar plates were prepared using Assay medium No. 11. A 21 mL base layer was poured and allowed to solidify, followed by a 4 mL seed layer inoculated with the standardized microbial suspension of Bacillus pumilus.[1]
-
Well Diffusion: Six wells (5 mm diameter) were bored into the agar. 100 µL of each standard or sample solution was added to the wells. A (5+1) bioassay design was employed, where five plates were used for each assay to test the reference concentration concurrently with each standard or sample concentration.[1]
-
Incubation and Measurement: The plates were incubated, and the diameters of the zones of inhibition were measured. The potency of the sample was calculated by comparing the size of its inhibition zone to those produced by the standard solutions.
USP Reference Method: High-Performance Liquid Chromatography (HPLC)
The USP monograph for levofloxacin outlines an HPLC method for its assay. This method separates levofloxacin from potential impurities and degradation products, and quantification is achieved by comparing the peak area of the analyte in the sample to that of a reference standard.[2][3]
a. Chromatographic Conditions:
-
Column: Inertsil ODS-3, 4.6 mm x 25 cm, 5 µm packing (or equivalent L1 column).[2][4]
-
Mobile Phase: A gradient mixture of a buffer solution and an organic solvent (e.g., acetonitrile). The specific gradient is detailed in the USP monograph.[3] The buffer typically contains ammonium acetate and cupric sulfate.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 293 nm.[1]
-
Injection Volume: 10 µL.[1]
b. Preparation of Standard and Sample Solutions:
-
Standard Preparation: A solution of accurately weighed USP Levofloxacin Reference Standard is prepared in a suitable diluent (e.g., 0.1 M Hydrochloric acid, followed by dilution with water) to a known concentration, typically around 0.2 mg/mL.
-
Sample Preparation: For tablets, a representative powder from crushed tablets is dissolved in the same diluent as the standard to achieve a similar final concentration. The solution is filtered through a 0.45 µm membrane filter before injection.[1]
c. Assay Procedure:
-
System Suitability: The chromatographic system is first tested for suitability by injecting the standard solution. Parameters such as peak asymmetry and theoretical plates are evaluated to ensure the system is performing correctly.[3]
-
Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph. The peak responses (areas) for levofloxacin are recorded.
-
Calculation: The quantity of levofloxacin in the sample is calculated by comparing the peak area of the sample to the peak area of the standard.
Data Presentation: Performance Comparison
The following table summarizes the quantitative performance data obtained from a study comparing the novel microbiological bioassay with an HPLC method for the determination of levofloxacin potency.
| Parameter | Microbiological Bioassay | HPLC Method |
| Mean Potency (%) | 100.90%[1] | 99.37%[1] |
| Linearity (r²) | 0.988[1] | >0.999 (Typical) |
| Precision (RSD) | Interday: 1.05%, Between Analyst: 1.02%[1] | <2% (Typical) |
| Accuracy (% Recovery) | 101.23% (RSD: 0.72%)[1] | 98-110% (Typical)[5] |
Mandatory Visualization
References
Safety Operating Guide
Proper Disposal of Levofloxacin Mesylate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of levofloxacin mesylate is critical for environmental protection and adherence to regulatory standards. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this pharmaceutical compound.
This compound, a synthetic fluoroquinolone antibiotic, requires careful management at the end of its lifecycle in a laboratory setting. While some safety data sheets (SDS) indicate that in small quantities it may not be classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it is imperative to follow all applicable federal, state, and local regulations.[1][2]
Step-by-Step Disposal Procedure
The disposal of this compound should be approached systematically to ensure safety and compliance. The following steps outline a general procedure for laboratories:
-
Waste Identification and Segregation:
-
Identify all materials contaminated with this compound, including pure compound, solutions, contaminated personal protective equipment (PPE), and labware.
-
Segregate this compound waste from other chemical and biological waste streams.
-
-
Hazard Assessment:
-
Consult the Safety Data Sheet (SDS) for this compound to understand its specific hazards.[1][2][3][4][5][6][7][8]
-
While some sources suggest it is not a RCRA hazardous waste, it is the responsibility of the waste generator to make a final determination.[2][5] Factors to consider include the concentration of the this compound and any other hazardous characteristics of the waste.
-
-
Containerization and Labeling:
-
Place this compound waste in a designated, leak-proof, and sealable container.
-
Clearly label the container with the words "this compound Waste" and any other information required by your institution's environmental health and safety (EHS) department.
-
-
Storage:
-
Disposal:
-
Never dispose of this compound down the drain or in the regular trash.[9][10]
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for proper disposal.
-
The most common and recommended method for pharmaceutical waste disposal is incineration at a permitted facility.[9][11]
-
Regulatory Overview
The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under RCRA.[9][11] The EPA's regulations for the management of hazardous waste pharmaceuticals by healthcare facilities and reverse distributors were finalized in 2019.[12] It is crucial to be aware of and comply with these federal regulations, as well as any more stringent state and local rules.
| Regulatory Body | Key Regulation/Guidance | Relevance to this compound Disposal |
| EPA | Resource Conservation and Recovery Act (RCRA) | Governs the management of hazardous waste, including some pharmaceuticals.[9][11] |
| State Environmental Agencies | State-Specific Waste Regulations | May have more stringent requirements for pharmaceutical waste disposal than federal regulations. |
| Local Ordinances | Municipal Waste Codes | May dictate specific procedures for chemical and pharmaceutical waste generated within their jurisdiction. |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
- 1. levofloxacin.de [levofloxacin.de]
- 2. hardydiagnostics.com [hardydiagnostics.com]
- 3. vionausa.com [vionausa.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. fr.cpachem.com [fr.cpachem.com]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 10. dtsc.ca.gov [dtsc.ca.gov]
- 11. danielshealth.com [danielshealth.com]
- 12. epa.gov [epa.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Levofloxacin Mesylate
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Levofloxacin mesylate, a fluoroquinolone antibiotic. Adherence to these procedures is critical to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Specifications & Best Practices |
| Handling Small Quantities (up to 500g) | Laboratory Coat, Safety Glasses, Gloves | A standard lab coat is suitable. Safety glasses should provide adequate splash protection. Nitrile or powder-free latex gloves are recommended.[1] |
| Handling Larger Quantities (up to 1kg) | Disposable Laboratory Coat or Coverall, Safety Goggles, Gloves | A disposable, low-permeability lab coat or coverall is recommended.[1] Chemical goggles offer superior protection against dust and splashes.[1] Double gloving should be considered.[1] |
| Manufacturing Operations & Handling >1kg | Disposable, Low-Permeability Coverall, Disposable Shoe Covers, Head Covering, Air-Supplied Full Body Suit (as needed), Chemical Goggles, Gloves | Coveralls should be buttoned at the collar and cuffs.[1] Advanced respiratory protection may be necessary for manufacturing operations.[1] Ensure ready access to an emergency shower and eyewash unit.[1] |
| Spill Cleanup | Protective Clothing, Gloves, Safety Glasses, Dust Respirator | Wear appropriate PPE to avoid breathing dust and contact with skin and eyes.[1] |
Note on Gloves: Always use powder-free gloves to prevent aerosolization of the compound.[2][3] If you have a latex allergy, nitrile gloves are a suitable alternative.[1] When double-gloving, wear one glove cuff under the gown cuff and the second over.[3] Contaminated gloves should be replaced immediately, and hands should be washed thoroughly after glove removal.[1]
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for safety and procedural consistency.
Preparation and Handling
-
Designated Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[4]
-
Pre-Handling Check: Before starting, ensure that an emergency eyewash station and safety shower are readily accessible.[1]
-
Donning PPE: Put on all required PPE as outlined in the table above before handling the compound.
-
Weighing and Transfer: When weighing and transferring the powder, use techniques that minimize dust generation.
-
Avoid Contact: Avoid all contact with the skin and eyes and prevent inhalation of dust.[1]
-
No Personal Items: Do not eat, drink, or apply cosmetics in the area where this compound is handled.[3][5]
Spill Response
In the event of a spill, follow these procedures to ensure safe cleanup:
-
Minor Spills:
-
Immediately alert personnel in the area.
-
Wear appropriate PPE, including a dust respirator.[1]
-
Use dry clean-up procedures to avoid generating dust.[1] A vacuum cleaner fitted with a HEPA filter can be used.[1]
-
Alternatively, dampen the spilled material with water to prevent dusting before sweeping.[1]
-
Place the collected waste into a suitable, labeled container for disposal.[1]
-
-
Major Spills:
First Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin and hair with running water and soap, if available.[1][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5] Seek medical attention.
-
Inhalation: Remove the individual to fresh air.[5][6] If breathing is difficult, administer oxygen.[6] Seek medical attention.[5]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward.[5] Call a poison center or doctor if you feel unwell.[5][7]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Waste Collection: All waste materials, including spilled powder, contaminated PPE, and empty containers, should be collected in a suitable, closed, and properly labeled container for disposal.[1][5]
-
Disposal Method: Dispose of the contents and container in accordance with local, regional, national, and international regulations.[5][7] This should be done through an approved waste disposal plant.[5]
-
Take-Back Programs: The most responsible method for disposing of unused or expired medicines is through drug take-back programs.[8][9][10] These programs may be available through local pharmacies or law enforcement agencies.[10]
-
Trash Disposal (if take-back is unavailable): If a take-back program is not accessible, mix the this compound with an undesirable substance like dirt, cat litter, or used coffee grounds.[10] Place the mixture in a sealed plastic bag and dispose of it in the trash.[9][10] Do not crush pills before mixing.[10]
Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. pppmag.com [pppmag.com]
- 3. osha.gov [osha.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. levofloxacin.de [levofloxacin.de]
- 7. fr.cpachem.com [fr.cpachem.com]
- 8. Drug Disposal: FDA’s Flush List for Certain Medicines | FDA [fda.gov]
- 9. Medicine: Proper Disposal [nationwidechildrens.org]
- 10. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
